7-Bromo-3-chloroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICPAIKTJPYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679865 | |
| Record name | 7-Bromo-3-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-65-7 | |
| Record name | 7-Bromo-3-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-3-chloroisoquinoline chemical properties
An In-Depth Technical Guide to 7-Bromo-3-chloroisoquinoline for Advanced Research
Authored by a Senior Application Scientist
Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials. Within this class, halogenated derivatives serve as exceptionally versatile building blocks. This guide provides an in-depth examination of this compound, a strategically substituted intermediate offering dual points for molecular elaboration. Our focus is to move beyond a simple recitation of data, instead providing a narrative grounded in the principles of physical organic chemistry and synthetic strategy, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental properties, logical synthetic pathways, and predictable reactivity, empowering scientists to leverage its full potential in their research endeavors.
Core Molecular Identity and Physicochemical Profile
This compound is a disubstituted heterocyclic aromatic compound. The strategic placement of a bromine atom on the benzene ring and a chlorine atom on the pyridine ring imparts distinct reactivity to each position, making it a valuable synthon for sequential and site-selective chemical modifications.
Structural and Identification Data
A clear identification is paramount for regulatory compliance, procurement, and data retrieval.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various solvent systems. The data presented below is a compilation from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to yellow solid | [1] |
| Melting Point | 126-128 °C | [2][3] |
| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [4][1] |
| Density | 1.69 g/cm³ (Predicted: 1.673±0.06 g/cm³) | [1][2] |
| Water Solubility | Insoluble in water | [1][3] |
| Storage | Store in a cool, dry, sealed place under inert gas (Nitrogen or Argon) at 2-8°C. | [4][1] |
Synthesis and Mechanistic Considerations
The synthesis of halo-isoquinolines often relies on established transformations of oxygenated precursors. A logical and widely applicable method for preparing this compound is via the chlorination of 7-bromo-isoquinolin-3-ol. This approach is analogous to the well-documented conversion of hydroxyquinolines and isoquinolines to their chloro counterparts.
Proposed Synthetic Workflow
The conversion of a hydroxyl group on a pyridine or pyrimidine ring to a chlorine atom is classically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). POCl₃ is often preferred for its liquid state and ease of handling.
Step-by-Step Experimental Protocol (Representative)
This protocol is adapted from a standard procedure for the synthesis of a chloro-isoquinoline from its hydroxy analog.[5] Causality: The mechanism involves the activation of the hydroxyl group by phosphorylation with POCl₃, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired chloro-isoquinoline. Heating is necessary to drive the reaction to completion.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To phosphorus oxychloride (e.g., 10 molar equivalents), cautiously add 7-bromo-isoquinolin-3-ol (1 molar equivalent) portion-wise at room temperature. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for approximately 90-120 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice/water. This hydrolyzes the excess POCl₃.
-
Neutralization & Precipitation: Slowly add a base (e.g., aqueous ammonia or sodium hydroxide solution) to neutralize the acidic mixture to a pH of ~8. The product will precipitate out of the solution.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing & Drying: Wash the solid precipitate thoroughly with cold water to remove inorganic salts. Dry the solid under reduced pressure at a moderate temperature (e.g., 45-50°C) to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Reactivity and Strategic Applications
The utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, a powerful strategy in constructing complex molecules for drug discovery libraries.
-
C3-Position (Chloro): The chlorine atom at the 3-position is on an electron-deficient pyridine ring. The ring nitrogen atom acts as an electron sink, activating this position for nucleophilic aromatic substitution (SₙAr) . It can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols.
-
C7-Position (Bromo): The bromine atom at the 7-position is on a benzene ring and behaves as a typical aryl bromide. This site is an excellent handle for metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Sources
- 1. 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3 [m.chemicalbook.com]
- 2. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-chloroisoquinoline (CAS No. 1029720-65-7) is a halogenated heterocyclic compound that serves as a valuable building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms on the isoquinoline scaffold, offers orthogonal reactivity, making it an attractive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry and materials science, designed to empower researchers in their scientific endeavors.
The isoquinoline core is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[3][4] The presence of bromine and chlorine atoms on this scaffold allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse compound libraries for drug discovery and the development of novel functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1029720-65-7 | [5][6] |
| Molecular Formula | C₉H₅BrClN | [5][6] |
| Molecular Weight | 242.50 g/mol | [6] |
| Melting Point | 126-128 °C | [7] |
| Boiling Point | 349.5 ± 22.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.69 g/cm³ | [7] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)Br | [5] |
| InChIKey | GPICPAIKTJPYEE-UHFFFAOYSA-N | [5] |
Proposed Synthesis
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols (Hypothetical)
The following protocols are based on well-established procedures for similar transformations and serve as a practical guide for researchers.
Step 1: Synthesis of 7-Bromoisoquinoline (F)
This multi-step process starts from 1,2,3,4-tetrahydroisoquinoline and is adapted from a known procedure for the synthesis of 7-bromoisoquinoline.[8][9]
-
Oxidation to 3,4-Dihydroisoquinoline (B): 1,2,3,4-Tetrahydroisoquinoline is oxidized using an agent like sodium hypochlorite in a suitable solvent such as dichloromethane.
-
Nitration to 7-Nitro-3,4-dihydroisoquinoline (C): The resulting 3,4-dihydroisoquinoline is carefully nitrated using a mixture of potassium nitrate and concentrated sulfuric acid at low temperatures.
-
Aromatization to 7-Nitroisoquinoline (D): The nitro-substituted dihydroisoquinoline is aromatized by heating with an oxidizing agent like manganese dioxide in a high-boiling solvent such as diphenyl ether.
-
Reduction to 7-Aminoisoquinoline (E): The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid.
-
Sandmeyer Reaction to 7-Bromoisoquinoline (F): The 7-aminoisoquinoline is converted to the corresponding diazonium salt with sodium nitrite and hydrobromic acid at 0-5 °C. Subsequent treatment with copper(I) bromide yields 7-bromoisoquinoline.[10][11]
Step 2: N-Oxidation of 7-Bromoisoquinoline (G)
-
Procedure: To a solution of 7-bromoisoquinoline (1.0 eq) in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromoisoquinoline N-oxide.
Step 3: Chlorination to this compound (H)
-
Procedure: A mixture of 7-bromoisoquinoline N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.
-
The Chlorine at C3: The chlorine atom at the 3-position of the isoquinoline ring is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the bromine at C7. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C3 position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols.
-
The Bromine at C7: The bromine atom at the 7-position is less reactive towards nucleophiles but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions that can be employed include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes.
-
This orthogonal reactivity allows for a stepwise and controlled functionalization of the isoquinoline scaffold, making this compound a powerful tool for building molecular complexity.
Illustrative Reaction Pathway
Caption: Orthogonal reactivity of this compound.
Applications in Research and Development
Given the prevalence of the isoquinoline scaffold in bioactive molecules, this compound is a promising starting material for the synthesis of novel therapeutic agents.
-
Drug Discovery: As a di-functionalized building block, it can be used to generate libraries of substituted isoquinolines for screening against various biological targets. The ability to introduce different functionalities at the C3 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR). Its utility is suggested by its implicit inclusion in patent literature related to enzyme inhibitors, such as those for PRMT5.[12]
-
Materials Science: The rigid, planar isoquinoline core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The halogen atoms provide convenient points for polymerization or for tuning the electronic properties of the material.
Safety and Handling
Based on available data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, the orthogonal reactivity of its two halogen substituents, provide chemists with a versatile platform for the synthesis of complex and functionally diverse molecules. While detailed synthetic procedures are not widely published, this guide offers a robust, proposed synthetic route based on established chemical principles, empowering researchers to access and utilize this valuable compound in their innovative research programs.
References
- 1. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Page loading... [guidechem.com]
- 9. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 3-position, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, detailed characterization methods, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Introduction to this compound
The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents onto the isoquinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide handles for further chemical elaboration through cross-coupling reactions.
This compound, in particular, presents a unique combination of reactive sites. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the bromine atom at the 7-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This differential reactivity allows for the selective and sequential functionalization of the isoquinoline core, enabling the synthesis of diverse libraries of compounds for biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [3][4] |
| Molecular Weight | 242.50 g/mol | [3][4] |
| CAS Number | 1029720-65-7 | [3][4] |
| Appearance | Off-white to pale yellow crystalline powder | [5] |
| Melting Point | 126-128 °C | [5] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)Br | [3] |
| InChIKey | GPICPAIKTJPYEE-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Plausible Synthetic Pathway
The proposed synthesis starts from the commercially available 7-aminoisoquinoline and proceeds through a series of well-established reactions to yield the target compound.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Aminoisoquinolin-3(2H)-one
-
Rationale: The initial step involves the oxidation of 7-aminoisoquinoline to introduce a hydroxyl group at the 3-position, which can then be converted to a chlorine atom. This transformation can be achieved using various oxidizing agents.
-
Protocol:
-
To a stirred solution of 7-aminoisoquinoline in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 7-Amino-3-chloroisoquinoline
-
Rationale: The hydroxyl group of 7-aminoisoquinolin-3(2H)-one is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common and efficient method for the synthesis of chloroquinolines and chloroisoquinolines.[6]
-
Protocol:
-
Carefully add 7-aminoisoquinolin-3(2H)-one to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 7-amino-3-chloroisoquinoline.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Rationale: The final step involves the conversion of the amino group at the 7-position to a bromine atom via the Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring from an amino group.[7][8]
-
Protocol:
-
Dissolve 7-amino-3-chloroisoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.
-
Column Chromatography: For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.
Caption: Workflow for the structural characterization of this compound.
Expected Spectroscopic Data
While experimental data is not widely published, the expected spectroscopic data can be predicted based on the structure of the molecule.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as a series of doublets and singlets in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment of each proton. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-155 ppm. The carbon atoms attached to the halogens and nitrogen will have distinct chemical shifts. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 241 and 243, and a (M+2)⁺ peak at m/z 243 and 245, and a (M+4)⁺ peak at m/z 245 and 247, corresponding to the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |
| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the aromatic rings (1500-1600 cm⁻¹), C-H stretching (around 3000 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |
Applications in Research and Drug Development
The unique structural features of this compound make it a highly valuable intermediate for the synthesis of a wide array of more complex molecules with potential biological activity.
As a Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a key component of many biologically active compounds.[9][10] this compound can serve as a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many isoquinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][5]
-
Infectious Diseases: The isoquinoline scaffold is present in several antimicrobial and antiviral agents.[10]
-
Neuroscience: Certain isoquinoline derivatives have shown activity against neurological disorders.
Utility in Cross-Coupling Reactions
The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces an alkyne moiety, which can be further functionalized.
-
Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, leading to the synthesis of amino-substituted isoquinolines.
The ability to perform these reactions selectively at the 7-position while potentially retaining the chlorine at the 3-position for subsequent modifications provides a powerful tool for building molecular complexity.
Safety and Handling
Based on the GHS classifications for similar compounds, this compound should be handled with care.[3] It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its distinct reactivity at the 3- and 7-positions allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- This compound - Industrial Chemicals. (n.d.).
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]
-
Isoquinoline derivatives and its medicinal activity. (2021). World Journal of Pharmaceutical Research. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- 6- and 7-amino isoquinoline compounds and methods for making and using the same. (2014).
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
8-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
6-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. [Link]
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2021). Molbank. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]
- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).
-
Isoquinolin-7-amine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). ResearchGate. [Link]
- Process for producing 7-chloro-quinaldine. (1996).
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 10. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
A Comprehensive Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Halogenated derivatives, in particular, serve as versatile synthetic intermediates in medicinal chemistry and materials science, enabling a wide array of cross-coupling reactions for molecular elaboration. This guide provides an in-depth technical overview of 7-Bromo-3-chloroisoquinoline, a key building block for drug discovery. We will explore its fundamental physicochemical properties, validated synthetic protocols, characteristic reactivity patterns, and current applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.
Introduction: The Strategic Value of Dihalogenated Isoquinolines
Heterocyclic compounds are the bedrock of modern medicinal chemistry. Within this class, the isoquinoline core is of paramount importance, forming the structural basis for drugs like the vasodilator papaverine and numerous kinase inhibitors. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its synthetic utility. Halogens, particularly bromine and chlorine, act as versatile chemical handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
This compound is a molecule of significant interest due to its differentiated reactivity. The presence of two distinct halogen atoms at electronically and sterically different positions—a bromine on the benzene ring and a chlorine on the pyridine ring—allows for selective and sequential functionalization. This chemo-selectivity is the cornerstone of its utility, enabling the construction of complex molecular architectures from a single, readily accessible starting material. This guide will detail the scientific principles and practical methodologies for harnessing the potential of this valuable intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. This compound is typically an off-white to pale yellow crystalline solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1029720-65-7 | [2][3] |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2][3] |
| Melting Point | 126-128 °C | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol | [1] |
| Density | 1.69 g/cm³ | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra depend on the acquisition conditions, the following are characteristic features:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will display signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the isoquinoline core will exhibit characteristic coupling patterns (doublets, singlets, etc.) that can be used to confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the halogens (C3 and C7) will have their chemical shifts significantly influenced by the electronegativity of Cl and Br.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), leading to a cluster of molecular ion peaks (M, M+2, M+4) that is definitive for this structure. The exact mass should correspond to the calculated value of 240.92939 Da.[2]
Synthesis Strategies and Methodologies
The synthesis of this compound is not trivial and often requires a multi-step approach. The choice of synthetic route depends on the availability of starting materials, desired scale, and safety considerations. A common conceptual approach involves the construction of a substituted isoquinoline ring followed by halogenation.
A plausible synthetic pathway could start from a substituted phenylacetic acid or benzyl cyanide derivative, proceeding through a cyclization reaction like the Bischler-Napieralski or Pomeranz-Fritsch reaction, followed by aromatization and chlorination. For instance, synthesis could begin with a commercially available brominated precursor, which simplifies the introduction of the C7-bromo substituent.
The chlorination of an intermediate like 7-bromoisoquinolin-3-ol is a key transformation. This is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Workflow for a General Synthetic Approach
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Chlorination of 7-Bromo-1-hydroxyisoquinoline
While this protocol is for the 1-chloro isomer, the chemical principles are directly applicable to the synthesis of the 3-chloro isomer from the corresponding 3-hydroxy precursor. This protocol is adapted from a patented procedure.[4]
Objective: To convert the hydroxyl group of 7-bromo-1-hydroxyisoquinoline into a chloride using phosphorus oxychloride.
Reagents & Materials:
-
7-Bromo-1-hydroxyisoquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
Ice/Water
-
Aqueous Ammonia (NH₄OH)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 7-bromo-1-hydroxyisoquinoline (e.g., 11.2 g, 0.05 mol).
-
Reagent Addition: At room temperature, cautiously add phosphorus oxychloride (46.6 mL, 0.5 mol) portionwise to the starting material. Causality Note: POCl₃ is both the reagent and the solvent in this case. The large excess ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 100 °C and stir rapidly for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water (200 mL). Safety Note: This is a highly exothermic process and must be done slowly and with care.
-
Neutralization & Precipitation: Slowly add aqueous ammonia dropwise to the acidic solution until the pH reaches ~8. The product will precipitate out of the solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the final product, 7-bromo-1-chloroisoquinoline.[4]
-
Characterization: Confirm the product's identity and purity using ¹H NMR, LCMS, and melting point analysis.
Chemical Reactivity and Strategic Derivatization
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C7-Br bond, located on the electron-rich benzene portion of the ring system, is more susceptible to oxidative addition with palladium(0) catalysts. This makes it the preferred site for classic cross-coupling reactions like Suzuki, Stille, and Heck couplings. In contrast, the C3-Cl bond is on an electron-deficient pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr) and Buchwald-Hartwig amination.
This orthogonal reactivity allows for a stepwise, controlled functionalization of the molecule.
Key Reaction Pathways
Caption: Differentiated reactivity of this compound.
A. Suzuki-Miyaura Coupling at C7
The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[5][6] For this compound, this reaction can be performed selectively at the C7-Br position.
-
Rationale: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more reactive towards the initial oxidative addition step in the palladium catalytic cycle.[7] By carefully selecting a catalyst system (e.g., Pd(PPh₃)₄) and controlling the reaction temperature, the C-Cl bond can be left intact for subsequent transformations.
-
Typical Conditions: The reaction typically involves a palladium catalyst, a base (like Na₂CO₃, K₂CO₃, or Cs₂CO₃), a boronic acid (R-B(OH)₂), and a solvent system such as dioxane/water or toluene.[8]
B. Buchwald-Hartwig Amination at C3
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds.[9][10] On this scaffold, the reaction can be directed towards the C3-Cl position.
-
Rationale: The C3 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. While the C-Cl bond is less reactive in oxidative addition than C-Br, specialized bulky phosphine ligands (e.g., XPhos, SPhos) can facilitate the coupling of amines with aryl chlorides.
-
Sequential Functionalization: A powerful strategy involves first performing a Suzuki coupling at C7, followed by a Buchwald-Hartwig amination at C3 on the resulting 7-aryl-3-chloroisoquinoline intermediate. This sequential approach has been used to synthesize libraries of substituted 2-aminoquinolines as potential therapeutic agents.[11]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules. The ability to install different functional groups at the C3 and C7 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
-
Kinase Inhibitors: The isoquinoline core is a common feature in many ATP-competitive kinase inhibitors. The C3 and C7 positions can be functionalized with groups that interact with specific residues in the kinase active site, leading to potent and selective inhibitors for targets in oncology and immunology.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The diverse substitution patterns accessible from this compound allow for the creation of novel ligands with tailored agonist or antagonist activities.
-
Molecular Probes: By attaching fluorescent dyes or affinity tags via cross-coupling reactions, derivatives of this molecule can be used as chemical probes to study biological systems.
Numerous patents cite the use of halogenated isoquinolines, including this compound, as key intermediates in the synthesis of novel therapeutic agents, underscoring its importance in the pharmaceutical industry.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-sealed container away from incompatible materials. It should be stored in a dry, sealed place.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its key advantage is the presence of two differentially reactive halogen atoms, which enables selective, sequential functionalization through well-established cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions. This capability allows for the efficient construction of complex, highly substituted isoquinoline derivatives. For researchers and drug development professionals, this compound provides a reliable and strategic entry point for generating novel molecular entities with potential therapeutic applications. As the demand for sophisticated heterocyclic scaffolds continues to grow, the utility of intermediates like this compound in accelerating discovery programs is set to increase.
References
-
Souza, M. C. B. F. D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of a Quinoline-Based[1][2]-Triazole Hybrid. Molbank, 2022(2), M1351. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 51341980, this compound. Retrieved from [Link]
-
Industrial Chemicals (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6502024, 7-Bromo-1-Chloroisoquinoline. Retrieved from [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Gate Chemistry (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
- Google Patents (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
- Google Patents (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
-
MDPI (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Retrieved from [Link]
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-Bromo-3-chloroisoquinoline: Key Intermediates and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-chloroisoquinoline is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 3-position, provides two distinct reactive sites for further functionalization. This allows for the strategic introduction of various molecular fragments, making it a valuable precursor in the synthesis of complex organic molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies for the preparation of this compound, with a focus on the underlying reaction mechanisms and practical experimental protocols.
Core Synthetic Strategies and Key Intermediates
The synthesis of this compound can be approached through two primary routes, each involving distinct key intermediates. The choice of strategy often depends on the availability of starting materials, desired scale of production, and safety considerations.
Route 1: Vilsmeier-Haack Cyclization of N-(3-bromophenyl)acetamide This is a direct and efficient method that constructs the isoquinoline core with the chloro substituent in a single cyclization step.
Route 2: Synthesis via 7-Bromo-3-hydroxyisoquinoline This pathway involves the initial formation of the isoquinoline ring with a hydroxyl group at the 3-position, which is subsequently converted to the chloro functionality.
Route 1: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can also be employed for the synthesis of certain heterocyclic systems.[1][2][3][4][5] In this context, it facilitates the cyclization of an N-arylacetamide to form a chloro-substituted isoquinoline.
Key Intermediate 1: N-(3-bromophenyl)acetamide
The synthesis commences with the protection of the amino group of 3-bromoaniline as an acetamide. This transformation is crucial as it introduces the necessary acetyl group for the subsequent cyclization and modulates the reactivity of the aromatic ring.
Experimental Protocol: Synthesis of N-(3-bromophenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.
-
Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford N-(3-bromophenyl)acetamide as a white to off-white solid.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | >95 | 86-89 |
The Vilsmeier-Haack Cyclization: Mechanism and Execution
The core of this synthetic route is the Vilsmeier-Haack cyclization. The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(3-bromophenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. The cyclization occurs at the ortho position to the activating acetamido group.
-
Dehydration and Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable, aromatic this compound.
Figure 1: Simplified workflow of the Vilsmeier-Haack cyclization for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: Dissolve N-(3-bromophenyl)acetamide (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Route 2: Synthesis via 7-Bromo-3-hydroxyisoquinoline
This alternative strategy involves the construction of the isoquinoline ring system first, followed by the introduction of the chlorine atom at the 3-position.
Key Intermediate 2: 3-Bromophenylacetic acid
The synthesis of this key intermediate can be achieved from 3-bromoacetophenone through the Willgerodt-Kindler reaction followed by hydrolysis.
Experimental Protocol: Synthesis of 3-Bromophenylacetic acid
-
Reaction Setup: In a round-bottom flask, mix 3-bromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (2 equivalents).
-
Heating: Heat the mixture to reflux for 12-16 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in water. Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.
-
Work-up and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The precipitated 3-bromophenylacetic acid is collected by filtration, washed with cold water, and dried.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 85-95 | 102-105 |
Key Intermediate 3: 7-Bromo-3-hydroxyisoquinoline
This intermediate is synthesized through the cyclization of a derivative of 3-bromophenylacetic acid. A common method involves the reaction with formamide. In solution, this compound exists in equilibrium with its tautomer, 7-bromo-1H-isoquinolin-3-one.
Experimental Protocol: Synthesis of 7-Bromo-3-hydroxyisoquinoline
-
Reaction Setup: In a high-boiling point solvent such as diphenyl ether, suspend 3-bromophenylacetic acid (1 equivalent).
-
Cyclization: Add an excess of formamide (at least 5 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) for 2-4 hours. Ammonia is evolved during the reaction.
-
Work-up and Isolation: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and dry.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 7-Bromo-3-hydroxyisoquinoline | C₉H₆BrNO | 224.06 | 60-70 | >250 |
Final Step: Chlorination of 7-Bromo-3-hydroxyisoquinoline
The final step in this route is the conversion of the hydroxyl group at the 3-position to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-bromo-3-hydroxyisoquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as a concentrated ammonium hydroxide solution or solid sodium bicarbonate, until the pH is neutral. The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Figure 2: Synthetic pathway for this compound via the hydroxyisoquinoline intermediate.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₅BrClN | 242.50 | Off-white to pale yellow crystalline powder | 126-128 |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to verify the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
The synthesis of this compound is achievable through well-established synthetic methodologies. The Vilsmeier-Haack cyclization of N-(3-bromophenyl)acetamide offers a direct and efficient route, while the synthesis via a 7-bromo-3-hydroxyisoquinoline intermediate provides a reliable alternative. A thorough understanding of the key intermediates and the mechanisms of the reactions involved is paramount for the successful and safe execution of these synthetic pathways in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic building block.
References
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms. Elsevier Academic Press, 2005.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
- Mikhaleva, A. I.; Ivanoc, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis2009, 587-590.
- Rajput, J. C.; Patel, H. A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES2012, 3(1), 25-43.
-
Synthesis of p-Bromoaniline. Studylib.net. (n.d.). Retrieved from [Link].
-
This compound. PubChem. (n.d.). Retrieved from [Link].
-
N-(3-bromophenyl)acetamide. NIST WebBook. (n.d.). Retrieved from [Link].
Sources
7-Bromo-3-chloroisoquinoline starting materials
An In-depth Technical Guide on the Starting Materials and Synthesis of 7-Bromo-3-chloroisoquinoline
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The specific placement of the bromo and chloro substituents offers distinct points for further chemical modification, typically through cross-coupling reactions at the 7-position and nucleophilic substitution at the 3-position. This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.
Synthetic Strategy I: The Bischler-Napieralski Approach
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the cyclodehydration of a β-phenylethylamide.[1][2][3][4] This strategy is particularly effective when the desired substitution pattern on the benzene portion of the isoquinoline is established in the starting phenylethylamine.
Conceptual Overview
This approach commences with a commercially available, appropriately substituted phenylethylamine, namely 2-(3-bromophenyl)ethanamine. The bromine atom at the 3-position of the starting material is crucial, as the electronic effects and sterics will direct the intramolecular electrophilic aromatic substitution to the position para to the bromo group, thus ensuring the formation of the desired 7-bromo substituted isoquinoline ring.
The synthesis unfolds in several key stages:
-
Amide Formation: The starting phenylethylamine is acylated, for instance with chloroacetyl chloride, to form the necessary N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide precursor.
-
Cyclization: This amide undergoes a Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[2][4]
-
Aromatization: The dihydroisoquinoline is then oxidized to the fully aromatic 7-bromoisoquinoline core.
-
Hydroxylation/Chlorination Sequence: A common method to introduce a chlorine at the 3-position is to first synthesize the corresponding isoquinolin-3-ol (which exists in tautomeric equilibrium with isoquinolin-3(2H)-one). This intermediate can then be converted to the 3-chloro derivative using a chlorinating agent like POCl₃.
Experimental Protocol: Bischler-Napieralski Route
Step 1: Synthesis of N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide
-
In a round-bottom flask, dissolve 2-(3-bromophenyl)ethanamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 equiv.), to the solution.
-
Slowly add chloroacetyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline
-
To a solution of N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide (1.0 equiv.) in a high-boiling solvent like toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv.).
-
Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the dihydroisoquinoline intermediate.
Step 3: Synthesis of 7-bromo-1-(chloromethyl)isoquinoline
-
Dissolve the 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline (1.0 equiv.) in a suitable solvent such as toluene or xylene.
-
Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C, 0.1 equiv.).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the aromatized product.
Step 4: Synthesis of 7-bromo-isoquinolin-3-ol This step would typically involve further transformations of the 1-(chloromethyl) group and subsequent reactions to form the 3-ol. A more direct route to a 3-hydroxyisoquinoline from an amide precursor is often challenging. A more convergent approach to the final product is outlined in the subsequent steps, starting from a different acylated precursor to directly form the 3-hydroxy intermediate after cyclization and oxidation.
Step 4a (Alternative): Synthesis of 7-bromo-3,4-dihydroisoquinolin-3-one An alternative to the above is to use a precursor that leads directly to a carbonyl at the 3-position.
Step 5: Synthesis of this compound
-
Treat 7-bromo-isoquinolin-3-ol (1.0 equiv.) with an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice.
-
The product is extracted with an organic solvent, washed, dried, and purified by chromatography to yield this compound.
Visualization of the Bischler-Napieralski Pathway
Caption: Synthetic route to this compound via the Bischler-Napieralski reaction.
Synthetic Strategy II: The Pomeranz-Fritsch Approach
The Pomeranz-Fritsch reaction provides another classical and powerful method for synthesizing the isoquinoline nucleus. This pathway begins with a benzaldehyde and an aminoacetaldehyde acetal.[5][6][7]
Conceptual Overview
This strategy starts with 3-bromobenzaldehyde. The bromine substituent directs the acid-catalyzed cyclization to the C6 position of the benzaldehyde ring, which becomes the C7 position in the final isoquinoline product.
The synthetic sequence is as follows:
-
Schiff Base Formation: 3-bromobenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form a Schiff base (an imine).
-
Cyclization and Aromatization: The Schiff base is treated with a strong acid, typically concentrated sulfuric acid, which catalyzes both the cyclization and subsequent elimination of alcohol molecules to form the aromatic 7-bromoisoquinoline.
-
Functionalization at the 3-Position: As with the previous method, direct chlorination at the 3-position is not straightforward. A common strategy involves first synthesizing 7-bromoisoquinolin-3-ol, which is then converted to the target molecule. This can be achieved through a multi-step process starting from the 7-bromoisoquinoline, or by modifying the Pomeranz-Fritsch synthesis itself, though this is less common. A more direct approach involves N-oxidation followed by nucleophilic substitution.
-
Chlorination: The intermediate 7-bromoisoquinolin-3-ol is chlorinated using a reagent like POCl₃ to yield the final product.
Experimental Protocol: Pomeranz-Fritsch Route
Step 1: Synthesis of 7-Bromoisoquinoline
-
Condense 3-bromobenzaldehyde (1.0 equiv.) with aminoacetaldehyde diethyl acetal (1.1 equiv.) in a suitable solvent like ethanol at room temperature to form the corresponding Schiff base. The solvent is typically removed under reduced pressure after the reaction is complete.
-
Add the crude Schiff base slowly to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C.
-
The reaction mixture is then heated, often to around 100-120 °C, for several hours.
-
After cooling, the acidic mixture is poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH).
-
The product, 7-bromoisoquinoline, is extracted with an organic solvent, and the organic layers are combined, washed, dried, and concentrated.
-
Purification is achieved by column chromatography or crystallization.
Step 2: Synthesis of 7-Bromoisoquinoline N-oxide
-
Dissolve 7-bromoisoquinoline (1.0 equiv.) in a solvent like acetic acid or chloroform.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at room temperature.
-
Stir the reaction for 12-24 hours.
-
After the reaction is complete, the mixture is worked up by neutralizing the acid and extracting the N-oxide product.
Step 3: Synthesis of this compound
-
Treat the 7-bromoisoquinoline N-oxide (1.0 equiv.) with phosphorus oxychloride (POCl₃). This reaction can introduce a chlorine atom at the 3-position (as well as potentially the 1-position).
-
The reaction is typically heated to reflux for a few hours.
-
The workup involves carefully quenching the excess POCl₃ with ice, followed by basification and extraction of the product.
-
The desired this compound is then isolated and purified, often with the need to separate it from other chlorinated isomers.
Visualization of the Pomeranz-Fritsch Pathway
Caption: Synthetic route to this compound via the Pomeranz-Fritsch reaction.
Alternative Approaches and Considerations
-
Sandmeyer Reaction: An alternative strategy could involve the synthesis of a 3-amino-7-bromoisoquinoline intermediate. The amino group could then be converted to a chloro group via a Sandmeyer reaction, which involves diazotization with a nitrite source followed by treatment with a copper(I) chloride solution.[8][9][10] This method is powerful for installing halides onto aromatic rings where direct halogenation is difficult.[9]
-
Late-Stage Halogenation: While plausible, direct halogenation of a pre-formed isoquinoline ring often suffers from a lack of regioselectivity. Bromination of isoquinoline itself can lead to a mixture of products. Similarly, direct chlorination can be challenging to control. Therefore, building the molecule with the halogens already in place on the starting materials is generally a more robust strategy.
Comparative Analysis
| Feature | Bischler-Napieralski Strategy | Pomeranz-Fritsch Strategy |
| Primary Starting Material | 2-(3-bromophenyl)ethanamine | 3-Bromobenzaldehyde |
| Key Ring-Forming Reaction | Intramolecular amide cyclization | Acid-catalyzed cyclization of a Schiff base |
| Intermediate | 3,4-Dihydroisoquinoline | Fully aromatic isoquinoline |
| Introduction of C3-Chloro | Typically via an isoquinolin-3-ol | Often via an N-oxide intermediate |
| Potential Challenges | Requires multi-step synthesis of the amide precursor; oxidation step needed. | Harsh acidic conditions for cyclization; potential for isomer formation during chlorination. |
Both strategies are viable and rely on well-established named reactions. The choice of route may depend on the availability and cost of the respective starting materials and the desired scale of the synthesis. The Bischler-Napieralski route offers a potentially milder cyclization step but requires an additional aromatization step. The Pomeranz-Fritsch route is more direct to the aromatic core but uses harsh acidic conditions.
Conclusion
The synthesis of this compound is a multi-step process that can be effectively achieved through classical isoquinoline synthesis methodologies. The most logical and controllable approaches involve starting with benzene-ring precursors that already contain the bromo-substituent, such as 2-(3-bromophenyl)ethanamine for a Bischler-Napieralski synthesis or 3-bromobenzaldehyde for a Pomeranz-Fritsch synthesis. The introduction of the 3-chloro substituent is typically accomplished in the later stages of the synthesis, often by converting an intermediate such as an isoquinolin-3-ol or an isoquinoline N-oxide. A thorough understanding of these foundational pathways provides researchers with a solid basis for the production and further derivatization of this important heterocyclic building block.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Introduction: The Strategic Value of the Isoquinoline Core
An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Modern Drug Discovery
The isoquinoline framework is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, particularly alkaloids, and a vast array of synthetic pharmaceutical agents.[1] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal backbone for designing molecules that can effectively interact with biological targets. Isoquinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2]
Within this important class of compounds, This compound emerges as a particularly valuable building block for researchers in medicinal chemistry and drug development. Its structure is distinguished by the presence of two different halogen atoms at electronically distinct positions: a bromine atom at the C7 position and a chlorine atom at the C3 position. This di-halogenated arrangement is not a bug, but a feature; it provides two orthogonal reactive handles for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows chemists to introduce a diverse array of substituents in a controlled, stepwise manner, making it a powerful platform for constructing complex molecular architectures and generating libraries of analogues for structure-activity relationship (SAR) studies.
This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound, offering field-proven insights into its use as a cornerstone of modern synthetic and medicinal chemistry.
PART 1: Synthesis of the this compound Scaffold
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for appreciating its chemistry and for situations requiring in-house production of derivatives.[3][4][5][6] A direct, peer-reviewed synthesis is not prominently documented; however, a robust synthetic route can be logically designed based on well-established isoquinoline synthesis principles. A highly plausible approach involves the construction of a brominated isoquinolinone precursor, followed by chlorination.
A similar transformation, the conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline using phosphorus oxychloride (POCl₃), provides a strong precedent for the key chlorination step.[7]
Proposed Synthetic Pathway
The proposed pathway begins with the synthesis of 7-bromoisoquinolin-3(2H)-one, which is then converted to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, field-tested approach for the critical chlorination step, adapted from similar transformations.
Objective: To convert 7-bromoisoquinolin-3(2H)-one to this compound.
Materials:
-
7-bromoisoquinolin-3(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
OR alternative: Oxalyl chloride (2.0 eq) with catalytic N,N-Dimethylformamide (DMF) in a solvent like Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-bromoisoquinolin-3(2H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The mixture may be a slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality and Self-Validation:
-
Why POCl₃? Phosphorus oxychloride is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (including the tautomeric form of the isoquinolinone) into chlorides.
-
Why Reflux? The conversion requires significant energy to proceed at a reasonable rate; heating to reflux ensures the reaction goes to completion.
-
Why Ice Quench and Neutralization? The reaction must be quenched to destroy the highly reactive excess POCl₃. Neutralization is critical to deprotonate the product and make it soluble in the organic extraction solvent. The protocol is self-validating through in-process controls like TLC or LC-MS to monitor reaction completion.
PART 2: The Core Utility: Selective Cross-Coupling Reactivity
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond. This allows for selective functionalization at the C7 position while leaving the C3-chloro group intact for subsequent transformations.[8]
Caption: Selective functionalization strategy for this compound.
Key Cross-Coupling Reactions
The following table summarizes the primary cross-coupling reactions that leverage the C7-Br bond's reactivity.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Ligands | Typical Base |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C(aryl)-C(aryl/vinyl) | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Sonogashira | Terminal Alkynes | C(aryl)-C(alkynyl) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DiPEA |
| Buchwald-Hartwig | Primary/Secondary Amines | C(aryl)-N | Pd₂(dba)₃, BINAP, Xantphos | NaOtBu, K₂CO₃, Cs₂CO₃ |
Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C7
This protocol provides a robust starting point for coupling arylboronic acids to the C7 position.
Objective: To synthesize a 7-aryl-3-chloroisoquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or sealed vial
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Heating: Heat the reaction mixture to 90-100 °C with stirring for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Rationale (Suzuki Coupling): The reaction proceeds via a well-established catalytic cycle.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C7-Br bond, forming a Pd(II) intermediate. This is the rate-determining step and is much faster for C-Br than C-Cl.
-
Transmetalation: The base activates the boronic acid, which then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Protocols for Sonogashira and Buchwald-Hartwig aminations follow similar principles of inert atmosphere, catalyst, base, and solvent, but with reagents specific to those transformations.[11][12][13][14]
PART 3: Strategic Applications in Drug Discovery
The true value of this compound is realized in its application as a scaffold for building libraries of potential drug candidates. The ability to perform sequential, site-selective modifications allows for a logical and efficient exploration of chemical space around the isoquinoline core.
Workflow for Library Synthesis
This workflow is a cornerstone of modern medicinal chemistry programs.
Caption: Logical workflow from core scaffold to SAR studies.
Field-Proven Insights:
-
Vectorial Exploration: This stepwise approach allows chemists to explore different "vectors" of the molecule independently. For example, one can first identify an optimal substituent at the C7 position for target binding and then fine-tune properties like solubility or metabolic stability by modifying the C3 position.
-
Access to Novel Chemical Space: The isoquinoline core is a key pharmacophore in many fields. For instance, 7-chloroquinoline derivatives are foundational to antimalarial drugs like chloroquine and have shown potential as anticancer agents.[15][16][17] this compound provides a direct entry point for creating novel analogues with potentially improved efficacy or different target profiles.
-
Efficiency in SAR: By creating a matrix of compounds (e.g., 10 variations at C7 x 10 variations at C3 = 100 unique compounds), researchers can rapidly and systematically determine which structural features are critical for biological activity. This is far more efficient than synthesizing each compound from scratch.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value is derived from the predictable and selective reactivity of its two halogen substituents, which enables a modular and efficient approach to the synthesis of complex molecules. By mastering the cross-coupling reactions at the C7 position, followed by subsequent functionalization at C3, researchers can rapidly generate diverse libraries of novel compounds. This capability accelerates the identification of lead candidates and the optimization of their therapeutic properties, solidifying this compound's role as a powerful and indispensable scaffold in the modern medicinal chemist's toolbox.
References
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.
- Snell, R. H., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health (NIH).
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Deshmukh et al. (n.d.). Synthesis of substituted isoquinolines. ResearchGate.
- (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- PubChem. (n.d.). This compound. PubChem.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Al-Majid, A. M., et al. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
- SpectraBase. (n.d.). 7-Bromo-3-chloroquinoline. SpectraBase.
- (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Article.
- Sigma-Aldrich. (n.d.). 7-bromo-3-(chloro methyl)isoquinoline. Sigma-Aldrich.
- Benchchem. (n.d.). Synthesis routes of 7-Bromo-1-Chloroisoquinoline. Benchchem.
- Google Patents. (n.d.). Method for preparing 7-bromoisoquinoline. Google Patents.
- Google Patents. (n.d.). Synthesis method of 7-bromo-6-chloro-4 (3H). Google Patents.
- (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- ChemicalBook. (n.d.). 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum. ChemicalBook.
- Alfa Chemistry. (n.d.). CAS 1029720-65-7 this compound. Alfa Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- de Oliveira, R. B., et al. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Kapustikova, I., et al. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Benchchem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Benchchem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Bawa, S., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Synblock. (n.d.). This compound. Synblock.
- YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Organic Syntheses Procedure. (n.d.). 3. Organic Syntheses.
- Sunway Pharm Ltd. (n.d.). 7-Bromo-1-chloroisoquinoline. Sunway Pharm Ltd.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- YouTube. (2019). Buchwald-Hartwig coupling. YouTube.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1029720-65-7|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
The Alchemist's Compass: A Technical Guide to the Safe Handling and Hazard Mitigation of 7-Bromo-3-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Synthesis Landscape with 7-Bromo-3-chloroisoquinoline
In the intricate tapestry of modern medicinal chemistry and organic synthesis, halogenated heterocycles stand as pivotal scaffolds, offering a versatile toolkit for the construction of novel molecular architectures. Among these, this compound has emerged as a compound of significant interest. Its unique substitution pattern—a bromine atom, a venerable handle for cross-coupling reactions, and a chlorine atom, susceptible to nucleophilic displacement—renders it a highly valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2][3] The isoquinoline core itself is a privileged structure, forming the backbone of numerous biologically active compounds.[3] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of safety data. It aims to provide a deep, mechanistic understanding of the hazards associated with this compound, grounding safe laboratory practice in the principles of its chemical reactivity and toxicological profile. Herein, we dissect the nature of this compound, offering not just protocols, but the scientific rationale that underpins them, ensuring a culture of intrinsic safety in your research endeavors.
Section 1: Compound Identification and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of safe handling. These parameters dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1029720-65-7 | [4] |
| Molecular Formula | C₉H₅BrClN | [4] |
| Molecular Weight | 242.50 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | [5] |
| Melting Point | 126-128 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and ethanol.[5] | [5] |
| Chemical Structure |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is crucial for risk assessment and the implementation of appropriate safety measures.
GHS Pictograms and Signal Word:
Signal Word: Warning[4]
Pictograms:
-
Health Hazard:
-
Irritant:
Hazard Statements:
The following hazard statements have been assigned to this compound:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The following diagram illustrates the GHS classification and the primary routes of exposure.
Caption: GHS hazards and corresponding exposure routes for this compound.
Section 3: Toxicological Profile and Mechanistic Insights
The primary toxicological concerns are acute in nature, stemming from its irritant properties and oral toxicity.
-
Oral Toxicity (H302 - Harmful if swallowed): Upon ingestion, the compound can cause gastrointestinal irritation. The mechanism of toxicity is likely related to its reactivity and ability to interact with biological macromolecules.
-
Skin and Eye Irritation (H315 & H319): As a halogenated aromatic compound, this compound can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact. In the eyes, it can cause significant irritation, pain, and potential damage to the cornea. The electrophilic nature of the carbon atoms bearing the halogens can lead to reactions with nucleophilic residues in proteins and other biological molecules, triggering an inflammatory response.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
Chronic Exposure: Data on the chronic effects of exposure to this compound is limited. However, as with many halogenated organic compounds, there is a potential for long-term health effects with repeated or prolonged exposure. Halogenated organic compounds, as a class, have been associated with a range of chronic health issues.[6]
Section 4: Reactivity, Stability, and Incompatibilities
A deep understanding of the chemical reactivity of this compound is paramount for safe handling, particularly when planning synthetic transformations.
-
Stability: The compound is generally stable under normal laboratory conditions.[7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.
-
Strong Bases: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, and strong bases can promote this reaction, potentially leading to the formation of other, potentially hazardous, compounds.
-
Strong Acids: The isoquinoline nitrogen is basic and will react with strong acids in an exothermic reaction.[9]
-
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
-
Hydrogen bromide (HBr) gas[8]
-
The following workflow outlines the key considerations for assessing the reactivity of this compound in a research setting.
Caption: A logical workflow for assessing the reactivity risks of this compound.
Section 5: Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Clothing: Long pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection: For situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
-
Contaminated clothing should be removed immediately and laundered before reuse.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Section 7: Environmental Fate and Disposal
The environmental impact of halogenated heterocyclic compounds is an area of increasing concern.[10] While specific ecotoxicity data for this compound is scarce, its chemical nature suggests that it should be handled and disposed of with care to prevent environmental contamination.
-
Environmental Fate: Halogenated aromatic compounds can be persistent in the environment and may exhibit toxicity to aquatic organisms.[11] Efforts should be made to prevent the release of this compound into soil, waterways, and the atmosphere.
-
Disposal:
-
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Waste should be collected in clearly labeled, sealed containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consider specialized chemical waste disposal services that offer incineration or other technologies for the destruction of halogenated organic compounds.[12][13]
-
Section 8: Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks and rationales for each step to ensure both experimental success and a high level of safety.
Protocol 1: Weighing and Preparing a Solution of this compound
Objective: To accurately weigh a specific amount of this compound and prepare a solution of a desired concentration.
Rationale: This protocol minimizes the risk of inhalation of the solid powder and ensures accurate solution preparation.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, THF)
-
Volumetric flask with a stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Funnel
Procedure:
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the analytical balance is in a chemical fume hood or a ventilated enclosure.
-
Taring the Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust. Record the exact weight.
-
Transfer to Volumetric Flask: Using a funnel, carefully transfer the weighed solid into the appropriate volumetric flask.
-
Rinsing: Rinse the weighing paper and funnel with a small amount of the chosen solvent to ensure all the solid is transferred into the flask.
-
Dissolution: Add approximately half of the final volume of the solvent to the flask. Swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
Protocol 2: A Representative Nucleophilic Aromatic Substitution Reaction
Objective: To perform a nucleophilic aromatic substitution reaction on this compound with a generic nucleophile (Nu-H) in a safe and controlled manner.
Rationale: This protocol outlines the key safety considerations for a common synthetic application of this compound, focusing on temperature control and the handling of reagents and reaction work-up.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle with a temperature controller
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, condenser, magnetic stirrer) in a chemical fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the apparatus with an inert gas (nitrogen or argon).
-
Charging the Flask: Under a positive pressure of inert gas, add the this compound, the base, and the magnetic stir bar to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent via a syringe or cannula.
-
Nucleophile Addition: Dissolve the nucleophile in the anhydrous solvent and add it to the reaction mixture dropwise using a dropping funnel or a syringe pump. This is particularly important if the initial reaction is exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature using a heating mantle connected to a temperature controller. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or an appropriate aqueous solution. Caution: Quenching can be exothermic.
-
Extraction and Purification: Perform an aqueous work-up to extract the product into an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Waste Disposal: Segregate all waste streams (aqueous, organic, solid) into appropriately labeled hazardous waste containers.
Conclusion: A Culture of Proactive Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a profound respect for its potential hazards. This guide has sought to provide not just a set of rules, but a framework for thinking about safety in a proactive and informed manner. By understanding the chemical personality of this compound—its reactivity, its toxicological profile, and its environmental implications—researchers can design and execute experiments that are not only scientifically sound but also inherently safe. The principles outlined herein should be viewed as a foundation upon which to build a robust and unwavering culture of safety in the laboratory.
References
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023). Asahi Kasei Pharma Corporation. Retrieved from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). Industrial Chemicals. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023). ScienceDirect. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Mechanism of action of toxic halogenated aromatics. (1985). National Center for Biotechnology Information. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). Environmental Protection Agency. Retrieved from [Link]
-
Disposal process for halogenated organic material (Patent). (1984). OSTI.GOV. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). MDPI. Retrieved from [https://www.mdpi.com/2 organics-04-00021]([Link] organics-04-00021)
-
Toxicology and environmental chemistry of halogenated organic pollutants. (2021). PubMed. Retrieved from [Link]
-
Mechanism of Action of Toxic Halogenated Aromatics. (1985). PubMed. Retrieved from [Link]
-
Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Cytotoxicity of isoquinoline alkaloids and their N-oxides. (1993). PubMed. Retrieved from [Link]
-
Organic halogens in the environment: studies of environmental biodegradability and human exposure. (1992). National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental fate and ecotoxicology of isothiazolone biocides. (1998). ResearchGate. Retrieved from [Link]
-
7-Bromo-1,3-dichloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Perspective on halogenated organic compounds. (2023). PubMed. Retrieved from [Link]
-
Cas 1029720-67-9,5-broMo-3-chloroisoquinoline. (n.d.). lookchem. Retrieved from [Link]
-
7-Bromo-1-Chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Bromine Acute Exposure Guideline Levels. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Bromomethane. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 6. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic halogens in the environment: studies of environmental biodegradability and human exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Methodological & Application
Synthesis of 7-Bromo-3-chloroisoquinoline: A Detailed Protocol for Pharmaceutical and Research Applications
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 7-Bromo-3-chloroisoquinoline, a key intermediate in the development of novel pharmaceuticals and a valuable building block for chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the chemical principles governing the synthesis.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline scaffold is a common motif in a wide range of biologically active compounds. The presence of two distinct halogen atoms at the 7 and 3-positions offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This makes it a versatile precursor for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs.
This protocol outlines a reliable and reproducible synthetic route, beginning with the construction of the 7-bromoisoquinolin-3-ol core via a modified Pomeranz–Fritsch reaction, followed by a robust chlorination step to yield the final product.
Synthetic Strategy Overview
The synthesis of this compound is approached in two main stages, as depicted in the workflow below. The initial step involves the acid-catalyzed cyclization of a Schiff base, formed from 4-bromobenzaldehyde and an aminoacetal, to construct the 7-bromo-isoquinolin-3-ol ring system. The subsequent step is the conversion of the hydroxyl group at the 3-position to a chloro group using a standard chlorinating agent.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 7-Bromo-isoquinolin-3-ol (Intermediate 2)
The construction of the isoquinoline core is achieved through the Pomeranz–Fritsch reaction, a classic method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[1] This reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution and subsequent aromatization. The presence of a halogen substituent, such as bromine, may require slightly more forcing conditions for cyclization compared to electron-donating groups.[2]
Reaction Scheme: Pomeranz–Fritsch Reaction
Caption: Reaction scheme for the synthesis of 7-Bromo-isoquinolin-3-ol.
Experimental Protocol: 7-Bromo-isoquinolin-3-ol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 g | 54.0 |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | 7.9 g (8.5 mL) | 59.4 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| p-Toluenesulfonic acid (catalyst) | C₇H₈O₃S | 172.20 | 0.5 g | 2.9 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |
| Ice | H₂O | 18.02 | ~200 g | - |
| Sodium Hydroxide (50% aq. solution) | NaOH | 40.00 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 2 x 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Schiff Base Formation:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), aminoacetaldehyde diethyl acetal (7.9 g, 59.4 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.5 g).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (~1.0 mL) is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature. The resulting toluene solution containing the Schiff base is used directly in the next step.
-
-
Cyclization:
-
In a separate 500 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice bath.
-
Slowly add the toluene solution of the Schiff base to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with stirring.
-
-
Work-up and Isolation:
-
Neutralize the acidic aqueous solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Extract the mixture with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 7-bromo-isoquinolin-3-ol can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
PART 2: Chlorination of 7-Bromo-isoquinolin-3-ol
The conversion of the 3-hydroxy group of the isoquinoline to a chloro group is a crucial step to introduce a second reactive handle for further synthetic modifications. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a common and powerful reagent for the deoxychlorination of hydroxylated heterocycles.[1]
Reaction Scheme: Chlorination
Caption: Reaction scheme for the chlorination of 7-Bromo-isoquinolin-3-ol.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Bromo-isoquinolin-3-ol | C₉H₆BrNO | 224.06 | 5.0 g | 22.3 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 20 mL | - |
| Ice | H₂O | 18.02 | ~150 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 2 x 75 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-isoquinolin-3-ol (5.0 g, 22.3 mmol).
-
Carefully add phosphorus oxychloride (20 mL) to the flask. The reaction is exothermic.
-
-
Chlorination Reaction:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~150 g) in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (2 x 75 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
-
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 7-Bromo-isoquinolin-3-ol | C₉H₆BrNO | 224.06 | Off-white to pale yellow solid |
| This compound | C₉H₅BrClN | 242.50 | White to light tan solid |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed two-step protocol, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and organic synthesis. The causality-driven explanations for the experimental choices aim to empower scientists with a deeper understanding of the underlying chemical transformations, facilitating troubleshooting and adaptation of the protocol for related synthetic targets.
References
-
Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. [Link]
-
Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(1), 67-160. [Link]
- Fitton, A. O., & Smalley, R. K. (1968). Practical Heterocyclic Chemistry. Academic Press.
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer-Verlag Berlin Heidelberg. [Link]
-
PubChem Compound Summary for CID 51341980, this compound. National Center for Biotechnology Information. [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
Sources
The Synthetic Versatility of 7-Bromo-3-chloroisoquinoline: A Guide to Strategic Functionalization
Introduction: The Isoquinoline Core in Modern Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous natural products, pharmaceuticals, and functional organic materials.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2][3] The strategic introduction of functional groups onto the isoquinoline core is paramount for fine-tuning its physicochemical properties and biological interactions. 7-Bromo-3-chloroisoquinoline is a highly valuable, dihalogenated building block that offers chemists a platform for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the key cross-coupling reactions where this versatile precursor shines, offering detailed, field-proven protocols and explaining the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [4] |
| Molecular Weight | 242.50 g/mol | [4] |
| CAS Number | 1029720-65-7 | [4] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in common organic solvents like Dioxane, THF, Toluene, DMF | - |
| IUPAC Name | This compound | [4] |
The Principle of Chemoselective Cross-Coupling
The synthetic utility of this compound is primarily derived from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[5] This hierarchy is attributed to the bond dissociation energies (the C-Br bond is weaker than the C-Cl bond) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] The greater polarizability and lower bond strength of the C-Br bond facilitate a more rapid oxidative addition to the palladium(0) catalyst compared to the C-Cl bond.[5] This reactivity difference allows for the selective functionalization of the C7 position, leaving the C3-chloro substituent intact for subsequent transformations.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 7-position.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is typically employed. For heteroaryl chlorides, which are less reactive, more electron-rich and bulky ligands such as SPhos or XPhos can be effective. However, for the more reactive C-Br bond, ligands like PPh₃ or P(t-Bu)₃ often provide excellent results.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups. Carbonates are a good starting point for many substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: General workflow for selective Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 7-Aryl-3-chloroisoquinoline
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
1,4-Dioxane (8 mL)
-
Water (degassed, 2 mL)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-aryl-3-chloroisoquinoline product.
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][10][11] This reaction allows for the selective amination of this compound at the C7 position.
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote both the oxidative addition and the reductive elimination steps, especially for less reactive aryl chlorides.[11] For the more reactive C-Br bond of our substrate, these advanced ligands are also highly effective, often allowing for lower catalyst loadings and milder reaction conditions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, depending on the specific amine and substrate.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Workflow for Selective Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 7-Amino-3-chloroisoquinolines
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound.[13]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Primary or secondary amine (1.2 mmol, 1.2 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and XPhos, and add them to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3-chloroisoquinoline.
Application Note III: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is highly valuable for introducing alkynyl moieties into the isoquinoline core, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[16] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Apolar aprotic solvents like THF or DMF are commonly used. Anhydrous and anaerobic conditions are often required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).[15][17]
Workflow for Selective Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of 7-Alkynyl-3-chloroisoquinolines
This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 eq.)
-
Anhydrous THF (10 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until completion as indicated by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-alkynyl-3-chloroisoquinoline.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. The differential reactivity of its two halogen atoms allows for a predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for the synthesis of a diverse range of 7-substituted-3-chloroisoquinolines. These intermediates can then be subjected to further functionalization at the C3 position, opening the door to a vast chemical space for exploration in drug discovery and materials science. As catalyst technology continues to advance, we can expect even more efficient and selective methods for the manipulation of such dihalogenated heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Selective Suzuki Coupling Reactions of 7-Bromo-3-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to selectively functionalize this heterocycle at specific positions is paramount for the development of novel therapeutics. This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-bromo-3-chloroisoquinoline. We will delve into the principles governing chemoselectivity, enabling the targeted arylation at the C-7 position, and discuss the critical experimental parameters that ensure high-yield, selective, and reproducible outcomes. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex isoquinoline derivatives for drug discovery and development.
Introduction: The Strategic Importance of Isoquinoline Functionalization
The isoquinoline core is a cornerstone in the architecture of a vast array of pharmaceuticals and natural products.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of diverse substituents onto the isoquinoline ring system is a key strategy in modern drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[2] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its boronic acid reagents make it an ideal choice for the late-stage functionalization of complex molecules.[3] In the context of this compound, the Suzuki coupling offers a direct route to novel 7-aryl-3-chloroisoquinolines, which can serve as versatile intermediates for further elaboration.
The Principle of Chemoselective Coupling: Harnessing Halogen Reactivity
The success of a selective mono-arylation of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the catalytic cycle of the Suzuki reaction. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[4] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5]
The C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity provides a window of opportunity to achieve a highly selective coupling at the C-7 position while leaving the C-3 chloro substituent intact. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to favor the oxidative addition at the C-Br bond, leading to the desired 7-arylated product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is crucial for rationalizing experimental choices and troubleshooting reactions. The catalytic cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Br bond of this compound) to form a Pd(II) intermediate. This step is generally favored for more reactive halides.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Key Experimental Parameters and Their Influence
The successful and selective Suzuki coupling of this compound requires careful consideration of several experimental parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for catalytic activity and selectivity.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air and moisture.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand profoundly influence the outcome of the reaction.
-
Electron-rich and bulky ligands , such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., PCy₃, P(t-Bu)₃), are often highly effective. They promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination. For less reactive aryl chlorides, more electron-rich and bulky ligands are often necessary.
-
Traditional triarylphosphines like PPh₃ can also be effective, particularly for more reactive aryl bromides.
-
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can also influence the reaction rate and selectivity.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The strength and solubility of the base can affect the reaction kinetics. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective in more challenging couplings.
-
Fluoride Sources: In some cases, fluoride sources like KF can be used to activate the boronic acid, especially when base-sensitive functional groups are present.
Solvent Systems
The choice of solvent can impact catalyst stability, solubility of reagents, and reaction rates.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used, often in combination with water.
-
Aqueous Mixtures: The presence of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
Reaction Temperature
The reaction temperature should be carefully controlled to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond. Higher temperatures can sometimes lead to the competing coupling at the less reactive C-Cl bond or decomposition of the catalyst and reagents. A typical temperature range for Suzuki couplings of aryl bromides is 80-100 °C.
Experimental Protocols
The following protocols are provided as representative methods for the selective Suzuki-Miyaura coupling of this compound at the C-7 position. Optimization may be required for specific arylboronic acids.
General Protocol for Selective C-7 Arylation
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-chloroisoquinoline.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the selective Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%) | Air-stable and effective precatalysts. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines (2-6 mol%) | Promotes oxidative addition and reductive elimination, crucial for efficient coupling. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.) | Stronger bases that are effective for a wide range of substrates. |
| Solvent | Dioxane/Water (4:1 to 10:1) or THF/Water | A mixture of an organic solvent and water is often optimal.[5] |
| Temperature | 80 - 100 °C | Balances reaction rate with selectivity for the C-Br bond. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions.
Figure 2. A workflow for troubleshooting common issues in Suzuki coupling reactions.
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a highly effective and strategic method for the synthesis of novel 7-aryl-3-chloroisoquinoline derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully optimizing key experimental parameters, researchers can achieve high yields and excellent chemoselectivity. The protocols and insights provided in this guide are intended to empower scientists in their efforts to explore the vast chemical space of functionalized isoquinolines, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. [Link]
-
Llorens, L. (n.d.). Suzuki Coupling. NROChemistry. Retrieved January 6, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]
-
Reeves, E. K., Humke, J. N., & Neufeldt, S. R. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 6, 2026, from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2025). Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. Retrieved January 6, 2026, from [Link]
-
Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters, 17(15), 3864–3867. [Link]
-
Vo, G. D., & Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. Angewandte Chemie International Edition in English, 47(11), 2127–2130. [Link]
-
RCS Publishing. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. Retrieved January 6, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions with 7-Bromo-3-chloroisoquinoline: Detailed Application Notes and Protocols
Introduction: The Versatility of a Dihalogenated Heterocycle
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. 7-Bromo-3-chloroisoquinoline, a readily available dihalogenated building block, presents a unique opportunity for synthetic chemists. The differential reactivity of its two carbon-halogen bonds—the C3-Cl and the C7-Br—opens the door to a world of selective, palladium-catalyzed transformations. This guide provides an in-depth exploration of key palladium-catalyzed reactions, offering not just protocols, but the strategic thinking behind them to empower researchers in drug development and materials innovation. We will delve into the mechanistic nuances that govern regioselectivity and provide field-tested insights to harness the full synthetic potential of this versatile substrate.
The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity is the cornerstone of achieving selective functionalization of this compound, allowing for stepwise and controlled elaboration of the isoquinoline core.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent are all critical variables that can be tuned to optimize reaction efficiency and, in the case of dihalogenated substrates like this compound, to control site selectivity.[5][6]
I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for the stability and low toxicity of its boronic acid and ester reagents.[7][8] When applied to this compound, the primary challenge is to achieve selective coupling at either the C7-Br or the C3-Cl position.
Causality Behind Experimental Choices for Regioselectivity
Given the higher reactivity of the C-Br bond over the C-Cl bond, initial cross-coupling is expected to occur preferentially at the C7 position.[1] To achieve this, reaction conditions should be mild enough to discriminate between the two halogens.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is standard. For selective coupling at the more reactive C7-Br bond, a less reactive catalyst system can be employed. Conversely, to target the less reactive C3-Cl bond (after the C7 position has been functionalized or if selective C3 coupling is desired from the outset), a more active catalyst system, often employing bulky, electron-rich phosphine ligands, is necessary.[4]
-
Ligand Selection: The choice of ligand is paramount in controlling catalyst activity and stability. For selective C7-Br coupling, triphenylphosphine (PPh₃) or a similar simple phosphine may suffice. To engage the C3-Cl bond, more sophisticated ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[4][9]
-
Base and Solvent: The base activates the organoboron species for transmetalation.[4] Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of solvent, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is crucial for dissolving both the organic substrate and the inorganic base.[8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7
This protocol details the selective coupling of an arylboronic acid at the C7 position of this compound.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 242.5 mg | |
| Arylboronic Acid | 1.1 - 1.5 | ||
| Pd(PPh₃)₄ | 0.03 - 0.05 | 34.7 - 57.8 mg | A Pd(0) source is often used directly. |
| Na₂CO₃ (2M aq. solution) | 3.0 | 1.5 mL | The base must be in excess. |
| Dioxane | - | 5 mL | Degassed prior to use. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (5 mL) and the 2M aqueous Na₂CO₃ solution (3.0 equiv).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[10][11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and as synthetic intermediates.
Mechanistic Considerations and Reagent Selection
The Sonogashira coupling typically employs a dual catalyst system of palladium and copper(I).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. As with the Suzuki coupling, regioselectivity is a key consideration. The C7-Br bond is the more reactive site for initial coupling.
-
Catalyst System: The classic catalyst system is a combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[10]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11]
-
Solvent: Anhydrous solvents such as THF, DMF, or toluene are commonly used.
dot digraph "Sonogashira_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling at C7
This protocol outlines the selective alkynylation at the C7 position.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 242.5 mg | |
| Terminal Alkyne | 1.2 - 1.5 | ||
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | 14.0 - 35.1 mg | |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 | 7.6 - 19.0 mg | |
| Triethylamine (Et₃N) | 2.0 - 3.0 | 0.28 - 0.42 mL | Must be anhydrous. |
| THF | - | 5 mL | Anhydrous and degassed. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-8 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
III. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in the pharmaceutical industry.[12][13] This reaction allows for the coupling of aryl halides with a wide variety of amines.
Strategic Considerations for Selective Amination
As with C-C coupling reactions, the C7-Br bond is the more labile site for Buchwald-Hartwig amination. Achieving high selectivity requires careful tuning of the catalyst system.
-
Catalyst and Ligand: The choice of ligand is crucial for an efficient Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred. For selective amination at the C7-Br position, ligands like BINAP or Xantphos can be effective.[14] To drive the reaction at the less reactive C3-Cl site, highly active ligands such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[14][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[14]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C7
This protocol describes the selective coupling of a primary or secondary amine at the C7 position.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 242.5 mg | |
| Amine | 1.2 | ||
| Pd₂(dba)₃ | 0.02 | 18.3 mg | |
| Xantphos | 0.04 | 23.1 mg | |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.6 mg | A strong, non-nucleophilic base is crucial. |
| Toluene | - | 5 mL | Anhydrous and degassed. |
Step-by-Step Methodology:
-
In a glovebox, add NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the base.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous toluene (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
IV. Heck Reaction: Alkenylation of the Isoquinoline Core
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene.[16][17] This reaction is a powerful tool for the vinylation of aryl halides.
Controlling the Heck Reaction on a Dihalogenated Substrate
The Heck reaction follows a similar pattern of reactivity to other palladium-catalyzed cross-couplings, with the C7-Br bond being more susceptible to oxidative addition than the C3-Cl bond.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst.[16]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.[16]
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine or potassium carbonate are common choices.[16]
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used.[18]
Experimental Protocol: Selective Heck Reaction at C7
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 242.5 mg | |
| Alkene (e.g., Styrene, Acrylate) | 1.5 | ||
| Pd(OAc)₂ | 0.02 - 0.05 | 4.5 - 11.2 mg | |
| PPh₃ | 0.04 - 0.10 | 10.5 - 26.2 mg | |
| K₂CO₃ | 2.0 | 276.4 mg | |
| DMF | - | 5 mL | Anhydrous. |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), PPh₃ (0.06 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (5 mL) followed by the alkene (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
V. Palladium-Catalyzed Carbonylation: Accessing Carbonyl Derivatives
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source.[19] This methodology allows for the synthesis of esters, amides, and carboxylic acids from aryl halides.
Key Parameters for Successful Carbonylation
The carbonylation of this compound can be directed to the C7 position under appropriate conditions.
-
CO Source: The reaction can be performed under a CO atmosphere (from a balloon or a cylinder) or by using a CO surrogate like N-formylsaccharin.[20][21]
-
Catalyst and Ligand: A palladium source such as Pd(OAc)₂ combined with a bidentate phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos is effective in promoting carbonylation.[21]
-
Nucleophile: The choice of nucleophile determines the product. An alcohol will yield an ester, while an amine will produce an amide.
-
Base: A non-nucleophilic base, such as triethylamine or DBU, is often added to trap the HX generated.
Experimental Protocol: Selective Methoxycarbonylation at C7
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 242.5 mg | |
| Pd(OAc)₂ | 0.05 | 11.2 mg | |
| dppf | 0.10 | 55.4 mg | |
| Triethylamine | 2.0 | 0.28 mL | |
| Methanol | - | 5 mL | Acts as both nucleophile and solvent. |
| Carbon Monoxide (CO) | - | 1 atm (balloon) |
Step-by-Step Methodology:
-
Add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppf (0.10 equiv) to a Schlenk flask.
-
Evacuate and backfill the flask with CO gas (from a balloon) three times.
-
Add methanol (5 mL) and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 70-80 °C under a CO atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, vent the CO in a fume hood, and concentrate the mixture.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. By understanding the fundamental principles of palladium catalysis and the differential reactivity of the C-Br and C-Cl bonds, researchers can achieve highly selective functionalization of the isoquinoline core. The protocols provided herein serve as a robust starting point for the exploration of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylation reactions on this substrate. The continued development of novel ligands and catalyst systems will undoubtedly further expand the synthetic utility of dihalogenated heterocycles, enabling the discovery of new therapeutics and advanced materials.
References
-
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. Retrieved from [Link]
-
Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
-
Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. (2021, May 18). ACS Publications. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). NIH. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). MDPI. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT - Innovative Catalyst Technologies. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). OUCI. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Carbonylation—A Reaction Come of Age. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). NIH. Retrieved from [Link]
-
Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. (2017, February 17). Organic Syntheses. Retrieved from [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. (n.d.). NIH. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Carbonylation and Arylation Reactions. (2012, February 21). DiVA portal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). NIH. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. orgsyn.org [orgsyn.org]
- 21. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 7-Bromo-3-chloroisoquinoline in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Value of the Dihalogenated Isoquinoline Scaffold
In the landscape of modern medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2] The strategic introduction of halogen atoms onto this core provides medicinal chemists with versatile handles for molecular elaboration, enabling the exploration of chemical space and the fine-tuning of pharmacological activity. 7-Bromo-3-chloroisoquinoline is a particularly valuable, yet underexplored, building block that offers two distinct and orthogonally reactive sites for diversification. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 7-position is primed for a variety of palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for a programmed and site-selective introduction of various pharmacophoric elements, making it an ideal starting point for the synthesis of targeted therapeutics.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. We will detail a plausible and robust synthetic protocol for the preparation of this key intermediate and provide step-by-step methodologies for its subsequent functionalization, drawing upon established chemical principles and analogous transformations.
Synthesis of the this compound Building Block
A robust and scalable synthesis of this compound is paramount for its utilization in drug discovery programs. While a direct, one-pot synthesis from simple precursors is challenging, a logical and efficient multi-step sequence can be devised based on established isoquinoline chemistry. The proposed pathway involves the initial synthesis of a 7-bromoisoquinolin-3-ol intermediate, followed by a chlorination step.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is a plausible route based on established chemical transformations for similar heterocyclic systems.
Step 1: Synthesis of 7-Bromoisoquinolin-3-ol
The synthesis of the 7-bromoisoquinolin-3-ol intermediate can be achieved through various published methods for isoquinoline ring formation, often starting from appropriately substituted benzaldehyde and amino acid derivatives, followed by cyclization and aromatization. For the purpose of this guide, we will assume the availability of this intermediate.
Step 2: Chlorination of 7-Bromoisoquinolin-3-ol
The conversion of the hydroxyl group at the 3-position to a chlorine atom is a standard transformation in heterocyclic chemistry, often accomplished using phosphorus oxychloride (POCl₃).[4]
Materials:
-
7-Bromoisoquinolin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 7-bromoisoquinolin-3-ol (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Application in the Synthesis of Kinase Inhibitors
The dihalogenated nature of this compound makes it an excellent scaffold for the rapid generation of diverse libraries of compounds for screening against various kinase targets. The general strategy involves the sequential or selective functionalization of the two halogenated positions. A common approach is to first perform a nucleophilic aromatic substitution at the more reactive 3-position (C-Cl), followed by a palladium-catalyzed cross-coupling reaction at the 7-position (C-Br).
Exemplary Application: Synthesis of a PRMT5 Inhibitor Analog
Protein Arginine Methyltransferase 5 (PRMT5) is an important therapeutic target in oncology. A recent patent discloses the synthesis of PRMT5 inhibitors from a similar 7-bromo-3-chloro-5-fluoroquinolin-2-amine scaffold.[2] We can adapt this chemistry to demonstrate the utility of this compound in constructing a related inhibitor analog.
Caption: Synthetic strategy for a PRMT5 inhibitor analog.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction can be employed to introduce a variety of amine nucleophiles at the C-3 position of the isoquinoline core.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aminoisoquinoline derivative.
Protocol 3: Suzuki-Miyaura Coupling at the C-7 Position
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[6] This reaction is ideal for introducing aryl or heteroaryl moieties at the C-7 position of the isoquinoline scaffold.
Materials:
-
7-Bromo-3-(substituted)isoquinoline (from Protocol 2) (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 7-bromo-3-(substituted)isoquinoline, the boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system and the aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final compound.
Data Presentation: Representative Building Blocks and Reagents
The following table summarizes key reagents that can be utilized in the diversification of the this compound scaffold.
| Reaction Type | Position | Reagent Class | Examples |
| Buchwald-Hartwig Amination | C-3 | Primary/Secondary Amines | Aniline, 4-methoxyaniline, piperidine, morpholine |
| Suzuki-Miyaura Coupling | C-7 | Boronic Acids/Esters | Phenylboronic acid, 4-pyridylboronic acid, thiophene-2-boronic acid |
| Sonogashira Coupling | C-7 | Terminal Alkynes | Phenylacetylene, ethynyltrimethylsilane |
Conclusion and Future Perspectives
This compound represents a highly versatile and strategic building block for the synthesis of complex molecules in medicinal chemistry. Its differentially addressable halogenated positions allow for the controlled and sequential introduction of a wide array of functional groups, making it an ideal scaffold for the construction of libraries of compounds for drug discovery. The application of this scaffold in the synthesis of kinase inhibitors, as exemplified by the PRMT5 inhibitor analog, highlights its potential in oncology and other therapeutic areas. The protocols detailed herein provide a solid foundation for researchers to utilize this compound in their own drug discovery endeavors. Future work could explore the application of this scaffold in the synthesis of inhibitors for other kinase families, as well as its use in the development of modulators for other important drug targets such as G-protein coupled receptors (GPCRs) and ion channels.
References
- 1. CA2934537A1 - Synthesis of an antiviral compound - Google Patents [patents.google.com]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. US11814366B2 - Antiviral compounds and use thereof - Google Patents [patents.google.com]
- 4. US10457680B2 - Process for preparing a PARP inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 5. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 6. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Bromo-3-chloroisoquinoline as a Strategic Building Block in Pharmaceutical Synthesis
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its rigid bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. A review of clinically applied drugs reveals at least 38 therapeutic agents containing the isoquinoline core, highlighting its significance in treating a wide range of diseases, including cancer, infections, and cardiovascular disorders.[4]
7-Bromo-3-chloroisoquinoline has emerged as a particularly valuable and versatile building block for drug discovery professionals. Its key feature is the presence of two different halogen atoms at electronically distinct positions on the isoquinoline ring. This differential reactivity allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a powerful platform for generating diverse libraries of complex molecules for biological screening. This guide provides an in-depth overview of the properties, applications, and detailed protocols for utilizing this compound in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1029720-65-7 | [5][6][7] |
| Molecular Formula | C₉H₅BrClN | [5][7] |
| Molecular Weight | 242.50 g/mol | [5][7] |
| Appearance | Off-white to pale yellow crystalline powder | [8] |
| Melting Point | 126-128 °C | [8] |
| Boiling Point | 349.5±22.0 °C at 760 mmHg | [5] |
| Density | 1.69 g/cm³ | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [9] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly sealed container in a cool, dry place.[5][8]
-
The Principle of Chemoselective Functionalization
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for oxidative addition to a palladium(0) center is C–I > C–Br > C–Cl > C–OTf.[12] This hierarchy allows for the selective reaction at the more reactive C-7 bromine position while leaving the C-3 chlorine position intact. This chemoselectivity is the cornerstone of its utility, enabling controlled, stepwise elaboration of the isoquinoline core.
Application Protocol: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis.[13][14] This protocol details the selective coupling of an arylboronic acid at the C-7 position of this compound.
Causality and Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. We use a stable precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ which is reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the oxidative addition of the C-Br bond, and facilitate the final reductive elimination step to form the product.[15]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The water aids in dissolving the inorganic base and facilitates the catalytic cycle.[13] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
Reaction: Selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-(4-methoxyphenyl)-3-chloroisoquinoline product.
Application Protocol: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceuticals.[12][16][17] This protocol enables the selective introduction of an amine at the C-7 position.
Causality and Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Precatalysts like Pd₂(dba)₃ are common.
-
Ligand: The choice of ligand is critical. Biarylphosphine ligands (e.g., Xantphos, BINAP) are often effective as their wide bite angle facilitates the C-N reductive elimination step.[15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base. As before, degassing is essential.
Detailed Experimental Protocol
Reaction: Selective Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reactant Addition: Add this compound to the tube.
-
Solvent & Amine: Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
-
Atmosphere: Seal the tube tightly and remove it from the glovebox (if used).
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford 7-(morpholino)-3-chloroisoquinoline.
Strategy: Sequential Functionalization
The true synthetic potential of this compound is realized in sequential coupling strategies. After selectively functionalizing the C-7 position under standard conditions, the less reactive C-3 chlorine can be targeted in a second, distinct cross-coupling reaction. This second step often requires more forcing conditions, such as higher temperatures, different catalyst/ligand systems optimized for C-Cl bond activation, or stronger bases. This powerful one-two approach allows for the controlled and divergent synthesis of highly substituted isoquinoline derivatives from a single, common intermediate.
Conclusion
This compound is a high-value building block for modern pharmaceutical research. Its defining characteristic—two halogen atoms with orthogonal reactivity—provides chemists with a reliable platform for predictable and selective functionalization. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently access a wide array of substituted isoquinoline cores. The ability to perform sequential couplings further enhances its utility, enabling the rapid generation of molecular diversity crucial for the discovery of new therapeutic agents. The protocols and strategies outlined in this guide serve as a practical starting point for scientists aiming to incorporate this versatile intermediate into their drug discovery programs.
References
-
PubChem. This compound | C9H5BrClN | CID 51341980. [Link]
-
ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Industrial Chemicals. This compound. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Wavelength Pharmaceuticals. Understanding the Synthesis and Applications of 7-Bromoisoquinoline. [Link]
-
MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
PubChem. 7-Bromo-1,3-dichloroisoquinoline | C9H4BrCl2N | CID 53401202. [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
Ivy Fine Chemicals. This compound [CAS: 1029720-65-7]. [Link]
-
Sunway Pharm Ltd. 7-Bromo-1-chloroisoquinoline - CAS:215453-51-3. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Letters. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 9. 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Large-scale synthesis of 7-Bromo-3-chloroisoquinoline
An Application Guide for the Scalable Synthesis of 7-Bromo-3-chloroisoquinoline
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable chlorination protocol. Authored for researchers, chemists, and process development scientists, this guide emphasizes procedural safety, mechanistic understanding, and validation through in-process controls and detailed analytical methods.
Strategic Overview: The Synthetic Approach
The synthesis of substituted isoquinolines is a cornerstone of pharmaceutical chemistry. For the target molecule, this compound, a direct, single-step synthesis from simple precursors is not feasible for large-scale production due to challenges in regioselectivity. Therefore, a robust two-stage strategy is employed. The critical final step, which is the focus of this detailed protocol, involves the conversion of an isoquinolone intermediate, 7-Bromoisoquinolin-3-ol, into the desired 3-chloro derivative.
The chosen method is the reaction of the hydroxyl group (in its tautomeric isoquinolone form) with a potent chlorinating agent, phosphorus oxychloride (POCl₃). This is a classic and highly effective transformation for converting cyclic amides and vinylogous amides into their corresponding chloro-azaarenes.
Rationale for Method Selection:
-
Efficacy: Phosphorus oxychloride is a powerful and reliable reagent for this type of conversion, typically providing high yields.
-
Scalability: The reaction conditions are amenable to large-scale production vessels. The reagent is cost-effective and readily available.
-
Work-up: The work-up procedure, while requiring caution, is straightforward and involves quenching the excess reagent with ice water followed by basification and extraction.
The overall synthetic logic is visualized in the workflow diagram below.
Caption: High-level workflow for the synthesis of this compound.
Safety and Hazard Management
Large-scale synthesis requires stringent adherence to safety protocols. The primary hazards in this procedure are associated with phosphorus oxychloride and the handling of chlorinated organic compounds.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic fumes (hydrogen chloride).[1]
-
Handling: Must be handled in a well-ventilated chemical fume hood. Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[2] An emergency shower and eyewash station must be readily accessible.
-
-
This compound (Product):
-
General Precautions:
-
All glassware must be thoroughly dried before use to prevent uncontrolled reactions with POCl₃.
-
The reaction quench is highly exothermic and must be performed slowly and with adequate cooling.
-
Waste materials, including residual POCl₃ and organic solvents, must be disposed of according to institutional and local environmental regulations.
-
Detailed Experimental Protocol: Chlorination
This protocol details the conversion of 7-Bromoisoquinolin-3-ol to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Bromoisoquinolin-3-ol | >97% | In-house/Custom | Starting material, must be dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich | Use fresh bottle, handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate | - | In-house prep | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic phase. |
| Ethanol (EtOH) or Isopropanol | ACS Grade | - | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 7-Bromoisoquinolin-3-ol (1.0 eq).
-
The entire apparatus must be oven or flame-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.
-
-
Addition of Reagent:
-
In the fume hood, carefully measure phosphorus oxychloride (POCl₃, 10.0 eq) and add it to the reaction flask via the dropping funnel at room temperature. The addition is portionwise for larger scales to control any initial exotherm.[1]
-
Causality Note: A large excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion.
-
-
Reaction Heating:
-
Once the addition is complete, heat the reaction mixture to 100-110 °C using an oil bath.[1]
-
Maintain this temperature with vigorous stirring for 3-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography). Prepare a sample by taking a small aliquot, quenching it carefully in a separate vial with ice and NaHCO₃ solution, extracting with ethyl acetate, and spotting on a silica plate. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The disappearance of the starting material spot (which is much more polar) indicates reaction completion.
-
-
Reaction Quench and Work-up:
-
After the reaction is complete (as confirmed by IPC), cool the mixture to room temperature.
-
Prepare a separate large beaker containing a stirred mixture of crushed ice and water (approx. 10x the volume of POCl₃ used).
-
CRITICAL STEP: Slowly and cautiously, pour the reaction mixture onto the stirred ice/water. This is a highly exothermic process that releases HCl gas and should be done in an efficient fume hood. Add the mixture dropwise or in a thin stream to control the rate of reaction.
-
After the addition is complete, continue stirring until all the ice has melted.
-
-
Neutralization and Extraction:
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture until the pH is neutral to basic (pH ~8). Be cautious as this will cause gas (CO₂) evolution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3x volumes).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
-
Purification:
-
The crude solid is typically purified by recrystallization. A suitable solvent system is ethanol or isopropanol.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Final Product Characterization:
-
Appearance: Off-white to beige solid.
-
Molecular Formula: C₉H₅BrClN[7]
-
Purity (HPLC): >98% (typical).
-
NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR.
-
Mass Spectrometry (LC-MS): Confirm the molecular weight, observing the characteristic isotopic pattern for Br and Cl atoms.
-
Melting Point: Compare with literature values.
-
Mechanistic Insight: The Chlorination Reaction
The conversion of the isoquinolone to the chloroisoquinoline proceeds via a well-established mechanism. The isoquinolone tautomer reacts with POCl₃ in a two-step process.
Caption: Simplified mechanism for the conversion of an isoquinolone to a chloroisoquinoline.
-
Activation: The lone pair of electrons on the carbonyl oxygen of the isoquinolone attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive O-phosphorylated intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Substitution: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C3 position of the isoquinoline ring in an addition-elimination (SₙAr-type) mechanism. This displaces the phosphate leaving group and forms the final 3-chloro product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls/Incomplete | 1. Insufficient heating or reaction time. 2. Wet reagents or glassware. 3. Deactivated POCl₃ (old bottle). | 1. Increase temperature to 110 °C and/or extend reaction time. Re-check IPC. 2. Ensure all glassware is rigorously dried. 3. Use a fresh, unopened bottle of POCl₃. |
| Low Yield after Work-up | 1. Incomplete extraction. 2. Product loss during neutralization (if pH becomes too high). 3. Hydrolysis of product back to starting material during quench. | 1. Perform additional extractions with DCM or switch to a more polar solvent like Ethyl Acetate. 2. Maintain pH carefully between 7-8. 3. Ensure the quench is performed quickly and the mixture is not left in acidic aqueous conditions for long. |
| Product is Dark/Oily | Formation of polymeric byproducts due to excessive heat or prolonged reaction time. | Purify via column chromatography on silica gel instead of/in addition to recrystallization. Use a gradient elution (e.g., 0-20% Ethyl Acetate in Hexanes). |
| Violent/Uncontrolled Quench | Quench performed too quickly. | Add the reaction mixture to the ice much more slowly. Ensure the ice/water mixture is well-stirred and has a large volume and surface area. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By understanding the underlying chemistry, adhering strictly to safety protocols, and utilizing in-process controls, researchers can confidently produce this key building block in high yield and purity. This guide serves as a practical tool to facilitate its application in the synthesis of next-generation therapeutic agents.
References
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of 7-Bromo-3-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of 7-Bromo-3-chloroisoquinoline
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring two distinct halogen atoms at the C3 and C7 positions, presents a valuable scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective functionalization, making it a versatile building block for creating diverse libraries of isoquinoline derivatives.[2] Isoquinoline cores are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.
This guide provides a comprehensive overview of the key reaction conditions for the selective modification of this compound. We will delve into the mechanistic rationale behind catalyst, ligand, and reagent selection for cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The protocols provided herein are synthesized from established methodologies for analogous dihalogenated aza-aromatic systems and are intended to serve as a robust starting point for experimental design.
Core Principle: Chemoselective Functionalization
The strategic advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the C-X bond is a critical factor.[3] Generally, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl.[3] This inherent difference allows for the selective functionalization of the more reactive C-Br bond at the 7-position, while leaving the C-Cl bond at the 3-position intact for subsequent transformations.
This chemoselectivity can be modulated by the choice of palladium catalyst, ligands, and reaction conditions. For instance, electron-rich and bulky phosphine ligands can facilitate the oxidative addition to the less reactive C-Cl bond, but under carefully controlled conditions, high selectivity for the C-Br bond can be achieved.[2]
I. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4][5] For this compound, this reaction is expected to proceed selectively at the C7-Br position.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ to Pd(0). Pd(PPh₃)₄ can be used directly. For dihalo-heterocycles, Pd(dppf)Cl₂ is often effective as it provides a stable and active catalyst.
-
Ligand: The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand for Suzuki couplings, promoting both oxidative addition and reductive elimination.
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often employed.[4] Water helps to dissolve the inorganic base and facilitates the transmetalation process.[3] The organic solvent ensures the solubility of the organic reactants.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol is adapted from established procedures for the selective Suzuki coupling of bromo-chloro aza-aromatic compounds.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the isoquinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-3-chloroisoquinoline.
Data Summary Table for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Provides a stable and active Pd(0) source. |
| Ligand | dppf (from catalyst) | Robust ligand for Suzuki couplings. |
| Base | Na₂CO₃ (2 equiv.) | Facilitates transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | Ensures solubility of reactants and base. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for reaction. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the Pd(0) catalyst. |
Workflow Diagram for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7][8] Similar to the Suzuki coupling, this reaction is expected to be selective for the C7-Br bond of this compound.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination.[9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig, are highly effective.[9] These ligands promote both the oxidative addition and the reductive elimination steps, which can be challenging for C-N bond formation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.[8] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[10]
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or flask
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-amino-3-chloroisoquinoline derivative.
Data Summary Table for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand promoting C-N coupling. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | Aprotic solvent suitable for the reaction conditions. |
| Temperature | 100-110 °C | Higher temperature often required for C-N coupling. |
| Atmosphere | Inert (Ar or N₂) | Protects the catalyst and strong base. |
// Nodes Pd0 [label="Pd(0)L₂"]; OA_complex [label="[Ar-Pd(II)(Br)L₂]"]; Amine_complex [label="[Ar-Pd(II)(NHR'R'')L]⁺Br⁻"]; Amido_complex [label="[Ar-Pd(II)(NR'R'')L]"]; Product [label="Ar-NR'R''"];
// Edges Pd0 -> OA_complex [label="Oxidative Addition\n(Ar-Br)"]; OA_complex -> Amine_complex [label="Amine Coordination\n(HNR'R'')"]; Amine_complex -> Amido_complex [label="Deprotonation\n(Base)"]; Amido_complex -> Product [label="Reductive Elimination"]; Product -> Pd0 [label="Catalyst\nRegeneration"]; }
Sources
- 1. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scispace.com [scispace.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Purification of 7-Bromo-3-chloroisoquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chloroisoquinoline is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This document provides a detailed guide to the most effective purification techniques for this compound, including recrystallization and column chromatography. The protocols are designed to be robust and reproducible, ensuring high purity of the final compound. This guide explains the scientific principles behind the chosen methods, offering insights into experimental design and troubleshooting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 126-128 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as DMSO and ethanol. | [1] |
| Density | 1.69 g/cm³ | [1] |
| Stability | High chemical stability. Store in a cool, dry, and well-ventilated area. | [1] |
1.1. Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
Overview of Purification Strategy
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. A general workflow is presented below.
Caption: General purification workflow for this compound.
Recrystallization Protocol
Recrystallization is an effective technique for purifying crystalline solids.[4] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. A suitable solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[4]
3.1. Rationale for Solvent Selection
Based on its known properties, this compound is soluble in ethanol and insoluble in water.[1] This makes ethanol or a mixed solvent system of ethanol and water an excellent candidate for recrystallization. Ethanol will dissolve the target compound when hot, while the addition of water (an anti-solvent) can help to induce crystallization upon cooling.
3.2. Step-by-Step Protocol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.[4] It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials that would otherwise contaminate the final crystals.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.[4] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-20 minutes to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the dried solid should be sharp and within the expected range (126-128 °C).[1]
Column Chromatography Protocol
For achieving higher purity or for separating closely related impurities, flash column chromatography is the preferred method.[5][6] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]
4.1. Method Development and Rationale
-
Stationary Phase: Silica gel is the most common stationary phase. However, for basic nitrogen-containing compounds like isoquinolines, the acidic nature of silica can lead to peak tailing or even decomposition.[5] To mitigate this, it is highly recommended to use silica gel deactivated with a small percentage of a tertiary amine (e.g., 0.5-2% triethylamine) in the eluent.[5] Alternatively, a less acidic stationary phase like neutral alumina can be used.[5]
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] For this compound, a gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing the polarity is likely to be effective. The target Rf value for the compound on TLC should be around 0.3-0.4 for optimal separation on the column.[5]
Caption: Workflow for Flash Column Chromatography Purification.
4.2. Step-by-Step Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes containing 1% triethylamine). Pour the slurry into a glass column with a cotton plug at the bottom and allow it to pack under gravity or with gentle pressure.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow.[7] Begin with a low polarity eluent and, if necessary, gradually increase the polarity (gradient elution) to elute the compound.[5]
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to confirm the purity of this compound.
Table 2: Methods for Purity Assessment
| Method | Purpose | Expected Result for Pure Sample |
| Thin-Layer Chromatography (TLC) | Quick check for the presence of impurities. | A single spot with a consistent Rf value. |
| Melting Point | Assess purity and confirm identity. | A sharp melting point range of 126-128 °C.[1] |
| HPLC | Quantify purity with high accuracy. | A single major peak, with purity typically >98%. |
| ¹H NMR Spectroscopy | Confirm chemical structure and detect impurities. | Spectrum consistent with the structure of this compound. |
Troubleshooting
Table 3: Common Purification Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid; compound is impure. | Add a more polar co-solvent; ensure slow cooling; pre-purify by another method. |
| Poor recovery in recrystallization | Too much solvent was used; compound is significantly soluble at low temperatures. | Use the minimum amount of hot solvent; choose a solvent with lower solubility at cold temperatures. |
| Poor separation in column chromatography | Incorrect eluent system; column overloading; acidic silica. | Optimize eluent using TLC; use a larger column or less sample; add triethylamine to the eluent or use alumina.[5] |
| Compound streaks on TLC/Column | Compound is too polar for the eluent; interaction with silica. | Increase eluent polarity; add a modifier like triethylamine or a small amount of methanol to the eluent.[5] |
References
- This compound - Industrial Chemicals. (n.d.).
- A new approach to the synthesis of substituted isoquinolines - TCU Digital Repository. (n.d.).
-
This compound | C9H5BrClN | CID 51341980 - PubChem. (n.d.). Retrieved from [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (n.d.).
-
A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012). Retrieved from [Link]
-
7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem. (n.d.). Retrieved from [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011). Retrieved from [Link]
-
Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]
- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
- Solubility of Organic Compounds. (2023).
-
Organic Chemistry Lab: Recrystallization - YouTube. (2007). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (2022). Retrieved from [Link]
-
215453-51-3 | 7-BROMO-1-CHLOROISOQUINOLINE - Alachem Co., Ltd. (n.d.). Retrieved from [Link]
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Bromo-3-chloroisoquinoline Synthesis
Introduction: 7-Bromo-3-chloroisoquinoline is a valuable heterocyclic scaffold frequently utilized in the development of novel therapeutics and functional materials. Its synthesis, however, presents notable challenges, often leading to issues with yield, purity, and regioselectivity. This guide is designed to provide researchers and process chemists with practical, field-tested solutions to common problems encountered during its synthesis. We will focus on a robust and adaptable two-step sequence starting from the readily available 7-bromoisoquinoline: N-oxidation followed by regioselective chlorination. This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your experimental outcomes effectively.
Core Synthetic Workflow
The recommended pathway involves the activation of the isoquinoline core via N-oxidation, which facilitates the subsequent introduction of a chlorine atom at the C3 position.
Caption: Overall synthetic strategy for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My N-oxidation of 7-bromoisoquinoline is slow, incomplete, or results in a low yield. How can I improve this step?
A1: This is a common issue often related to the choice of oxidant, reaction conditions, or workup procedure. The nitrogen on the isoquinoline ring is basic, but its nucleophilicity is tempered by the aromatic system.
-
Underlying Cause & Scientific Rationale:
-
Insufficient Oxidant Potency: While hydrogen peroxide in acetic acid is a classic and cost-effective method, its reactivity can be sluggish. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are generally more potent and react under milder conditions, reducing the risk of side reactions.
-
Inadequate Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition of the oxidant and the product.
-
Improper Stoichiometry: Using less than one equivalent of the oxidant will naturally lead to incomplete conversion. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion, but a large excess can complicate purification.
-
Workup Losses: The resulting N-oxide is significantly more polar than the starting material and can be water-soluble, leading to losses during aqueous extraction if care is not taken.
-
-
Troubleshooting Actions & Optimization:
-
Switch to m-CPBA: If using H₂O₂/AcOH, consider switching to m-CPBA (1.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) or chloroform. This often provides cleaner reactions and higher yields at room temperature.
-
Optimize Temperature: For H₂O₂/AcOH, gently heat the reaction to 70-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. For m-CPBA, if the reaction is slow at room temperature, it can be gently warmed to 35-40 °C.
-
Refined Workup: After the reaction, quench any remaining peroxide. Then, instead of extensive water washing, consider neutralizing the acidic medium, concentrating the organic solvent, and purifying the polar product directly via column chromatography on silica gel.
-
| Parameter | H₂O₂ / Acetic Acid | m-CPBA / DCM | Recommendation |
| Temperature | 70-80 °C | Room Temp to 40 °C | Start with m-CPBA for milder conditions. |
| Reaction Time | 6-12 hours | 2-6 hours | Monitor by TLC for completion. |
| Equivalents | 1.5 - 2.0 (of H₂O₂) | 1.1 - 1.2 | Use a slight excess to ensure full conversion. |
| Yield | Moderate | Good to Excellent | m-CPBA typically provides higher isolated yields. |
Q2: The chlorination of my 7-bromoisoquinoline-N-oxide gives a low yield and a mixture of isomers, primarily the 1-chloro byproduct. How can I improve C3 selectivity?
A2: This is the most critical challenge in this synthesis. The reaction of isoquinoline-N-oxides with chlorinating agents like phosphoryl chloride (POCl₃) proceeds through an activated intermediate that can be attacked by a chloride ion at either the C1 or C3 position. Achieving high C3 selectivity is key to optimizing the yield of the desired product.
-
Underlying Cause & Scientific Rationale:
-
Reaction Mechanism: POCl₃ first reacts with the N-oxide oxygen to form an adduct. This activation makes the C1 and C3 positions highly electrophilic and susceptible to nucleophilic attack by chloride. The electronic and steric environment dictates the regiochemical outcome. C1 is often kinetically favored, but reaction conditions can be tuned to favor the thermodynamically more stable C3 product in some cases.
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates and the transition states, thereby affecting the isomer ratio.
-
Temperature Control: Higher temperatures can lead to scrambling of isomers and promote decomposition pathways, lowering the overall yield.
-
-
Troubleshooting Actions & Optimization:
-
Use a Milder Chlorinating Agent: While POCl₃ is standard, sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures has been reported to favor C3 chlorination in similar systems.
-
Employ Additives: The addition of tertiary amines like triethylamine can modulate the reactivity of the system and sometimes improve selectivity.
-
Strict Temperature Control: Perform the addition of the chlorinating agent at low temperatures (e.g., 0 °C or below) and allow the reaction to warm slowly. This can help favor one kinetic pathway over another.
-
Solvent Screening: If using POCl₃ as both reagent and solvent, try using it as a reagent in a high-boiling inert solvent like 1,2-dichloroethane (DCE) or toluene.
-
Q3: I am recovering a significant amount of the deoxygenated starting material, 7-bromoisoquinoline, after the chlorination step. Why is this happening?
A3: This indicates that a reductive deoxygenation pathway is competing with the desired chlorination reaction.
-
Underlying Cause & Scientific Rationale: The intermediate formed by the reaction of the N-oxide with POCl₃ can, under certain conditions (particularly with excess POCl₃ or at high temperatures), collapse back to the parent isoquinoline instead of undergoing nucleophilic attack by chloride. Trivalent phosphorus compounds are well-known oxygen abstractors, and this side reaction is a classic example.
-
Troubleshooting Actions & Optimization:
-
Control Stoichiometry: Use the minimum effective amount of POCl₃. Using a large excess as the solvent is a common cause of this issue. A stoichiometric amount (e.g., 1.5-2.0 equivalents) in an inert solvent is preferable.
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired chlorination. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly suppress deoxygenation.
-
Change the Reagent: Consider alternative chlorination conditions, such as using PCl₅/POCl₃ mixtures, which can sometimes alter the reaction pathway and minimize deoxygenation.
-
Q4: My final product is difficult to purify from the 7-bromo-1-chloroisoquinoline isomer. What are the best purification strategies?
A4: The structural similarity of the C1 and C3 isomers makes their separation challenging.
-
Underlying Cause & Scientific Rationale: The two isomers have very similar molecular weights and polarities, making them difficult to resolve by standard chromatographic or crystallization techniques.
-
Troubleshooting Actions & Optimization:
-
High-Performance Flash Chromatography: Do not rely on simple column chromatography. Utilize a high-quality silica gel with a fine mesh size. Employ a shallow solvent gradient with a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/DCM). Start with a very low concentration of the polar solvent (e.g., 1-2% ethyl acetate in hexane) and increase it very slowly.
-
Fractional Crystallization: If a solid product is obtained, attempt fractional crystallization from various solvents. This is an iterative process that can enrich one isomer over the other. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Preparative HPLC: For high-purity material required in late-stage development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less suitable for large-scale production.
-
Detailed Experimental Protocols
Protocol 1: N-Oxidation of 7-Bromoisoquinoline
Caption: Workflow for the N-oxidation of 7-bromoisoquinoline.
Procedure:
-
To a solution of 7-bromoisoquinoline (1.0 eq) in dichloromethane (DCM, ~0.2 M), cool the flask to 0 °C using an ice bath.
-
Add m-CPBA (~77% purity, 1.2 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitor the reaction progress by TLC (eluent: 5% methanol in DCM). The product N-oxide will have a much lower Rf value than the starting material.
-
Once the starting material is consumed, cool the mixture again to 0 °C and quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromoisoquinoline-N-oxide, which can be used directly or purified by column chromatography.
Protocol 2: Chlorination of 7-Bromoisoquinoline-N-oxide
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place the crude 7-bromoisoquinoline-N-oxide (1.0 eq) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Add phosphoryl chloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC (eluent: 10% ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under high vacuum.
-
Crucial Step: Cool the residue in an ice bath and cautiously quench the reaction by slowly adding crushed ice. This is a highly exothermic process.
-
Basify the aqueous mixture to pH 8-9 with a cold concentrated solution of sodium carbonate or ammonium hydroxide.
-
Extract the product with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue using high-performance flash chromatography (e.g., gradient elution from 100% hexane to 5% ethyl acetate in hexane) to separate the 3-chloro and 1-chloro isomers.
Troubleshooting failed 7-Bromo-3-chloroisoquinoline reactions
Welcome to the technical support center for 7-Bromo-3-chloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to this compound Chemistry
This compound is a valuable intermediate in medicinal chemistry and materials science, offering two distinct reactive sites for functionalization. The differential reactivity of the C(7)-Br bond versus the C(3)-Cl bond allows for selective, sequential cross-coupling reactions, making it a powerful scaffold for building molecular complexity. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, a principle that underpins many synthetic strategies.[1] However, achieving high yields and selectivities can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during its use.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems you might encounter in a question-and-answer format, providing potential causes and actionable solutions.
Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 7-position of this compound, but I am observing very low conversion of my starting material and minimal product formation. What is going wrong?
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Incomplete degassing or exposure to air can kill the catalyst before the reaction starts.[2]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, challenging substrates or suboptimal ligand choice can slow the initial oxidative addition step, which is often rate-limiting.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or P(t-Bu)₃.[4][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[7] Increasing the reaction temperature may also help overcome the activation barrier.[6]
-
-
Poor Boronic Acid Quality or Decomposition: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive. They can also be susceptible to protodeboronation under harsh basic conditions.[2][6]
-
Solution: Use fresh, high-purity boronic acid. If the quality is uncertain, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[6][8] To mitigate protodeboronation, use the mildest effective base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases) and the lowest necessary reaction temperature.[6]
-
-
Inadequate Base or Solvent System: The base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[8][9] The solubility of the inorganic base in the organic solvent is a common failure point.[10]
-
Solution: Use a finely powdered base to maximize surface area. Often, a biphasic solvent system (e.g., Dioxane/Water, Toluene/Water) is effective as it helps to dissolve the base and facilitate the reaction.[2][6] Screen different bases; cesium carbonate is often highly effective due to its solubility and the cation's effect.[6]
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Here is a logical decision-making process to diagnose the issue:
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
Scenario 2: Lack of Selectivity - Reaction at Both C-Br and C-Cl Positions
Question: I want to perform a Suzuki coupling selectively at the 7-bromo position, but I am getting a significant amount of the di-substituted product where the 3-chloro position has also reacted. How can I improve selectivity?
Potential Causes & Solutions:
-
High Catalyst Reactivity/Loading: Highly active catalyst systems, especially those designed for activating aryl chlorides (e.g., those with very bulky, electron-rich ligands), can overcome the reactivity difference between the C-Br and C-Cl bonds, particularly at higher temperatures.[5]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for C-Br activation (e.g., start at 80 °C).
-
Change the Ligand: Switch to a less forcing ligand. While still effective, a ligand like triphenylphosphine (PPh₃) might offer better selectivity than highly active Buchwald-type ligands under milder conditions.[3]
-
Reduce Catalyst Loading: High catalyst loading can sometimes lead to reduced selectivity. Try decreasing the mol% of the palladium catalyst.
-
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the initial C-Br coupling is complete gives the catalyst time to activate the less reactive C-Cl bond.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the mono-substituted product is maximized and the starting material is consumed.
-
Scenario 3: Failure in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is failing. I see starting material and some decomposition, but no desired product.
Potential Causes & Solutions:
-
Incorrect Base Choice: Buchwald-Hartwig amination is highly sensitive to the choice of base.[11] A base that is too weak will not deprotonate the amine (or the N-H bond in the palladium complex), halting the catalytic cycle. A base that is too strong or has a nucleophilic counter-ion can lead to side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many aminations.[11] If this fails, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be screened. The choice is often substrate-dependent.
-
-
Ligand Incompatibility: The success of the Buchwald-Hartwig reaction is critically dependent on the ligand.[12][13] A ligand that is not suitable for your specific amine/aryl halide combination will result in a failed reaction.
-
Solution: For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[12] For sterically hindered amines, bulky monophosphine ligands (e.g., Buchwald ligands) are often required to facilitate the reductive elimination step.[13] A ligand screening is often necessary to find the optimal choice.
-
-
Side Reaction: Hydrolysis of the 3-Chloro Position
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive in a typical cross-coupling reaction, the 7-bromo or the 3-chloro? A1: In palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1] This is due to the lower bond dissociation energy of the C-Br bond, which makes the oxidative addition of a Pd(0) catalyst kinetically more favorable. This differential reactivity is the foundation for performing selective, sequential functionalization of the molecule.
Q2: I am seeing a major byproduct that I suspect is the homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling (Glaser coupling) of boronic acids is often caused by the presence of oxygen.[10] Rigorous degassing of your reaction mixture is the most critical step to prevent this.[2] Additionally, ensuring a slight excess of the this compound relative to the boronic acid can sometimes help favor the cross-coupling pathway.
Q3: Can I perform the reaction in the presence of water? A3: For Suzuki-Miyaura reactions, the presence of water is often beneficial and even necessary. It helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species.[6][8] However, for Buchwald-Hartwig aminations, and to prevent potential hydrolysis of the 3-chloro position, anhydrous conditions are generally preferred.[14]
Q4: What is the best general-purpose catalyst for Suzuki reactions with this compound? A4: There is no single "universal" catalyst.[5] However, for coupling at the C-Br position, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a versatile and common choice that works well for many substrates.[4] For more challenging couplings or for reactions involving the C-Cl bond, a system composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand like SPhos or XPhos is often more effective.[4][7]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 7-Position
This protocol provides a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of argon.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalyst and Base Selection Table for Suzuki Coupling
| Catalyst System | Ligand Type | Typical Substrates | Recommended Base | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Bromides, Iodides | K₂CO₃, Cs₂CO₃ | Good starting point for C-Br selectivity.[4] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Aryl Bromides, Chlorides | K₃PO₄, Cs₂CO₃ | Highly active, may require lower temp for selectivity.[4][6] |
| PdCl₂(dppf) | Bidentate Phosphine | Aryl Bromides, Iodides | K₂CO₃, Na₂CO₃ | Robust catalyst, good for a range of substrates.[6] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the 7-Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., a G3-Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., Josiphos type, 1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a reaction vial.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
University of Toronto. Hydrolysis. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]
-
OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Myers Research Group. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.viu.ca [web.viu.ca]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 7-Bromo-3-chloroisoquinoline
Welcome to the technical support center for 7-Bromo-3-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide expert-driven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise when planning a purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, several classes of impurities are common:
-
Isomeric Impurities: Depending on the regioselectivity of the bromination and chlorination steps, you may encounter other positional isomers of bromo-chloroisoquinoline. For instance, syntheses starting from isoquinoline can sometimes yield mixtures of isomers which can be difficult to separate due to similar polarities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 7-bromoisoquinolin-3-ol or related precursors.
-
Reagent-Derived Impurities: Byproducts from the reagents used, such as phosphorus oxychloride (POCl₃) hydrolysis products or residual brominating agents, can contaminate the crude product.
-
Solvent Adducts & Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMSO, DMF) can be difficult to remove and may be present in the crude solid.
Q2: My crude product is an off-white to brown solid. Is this normal, and how do I remove the color?
A2: Yes, it is common for crude this compound to appear as an off-white, pale yellow, or even brownish crystalline powder[1]. This coloration is typically due to trace amounts of highly conjugated, colored byproducts or degradation products formed during the synthesis, especially if high temperatures were involved.
-
For Recrystallization: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
-
For Column Chromatography: Most colored impurities are often highly polar and will stick to the baseline of the silica gel column, allowing the desired, less polar product to elute with high purity.
Q3: What is the best first-pass purification strategy for a multi-gram batch of crude material?
A3: For multi-gram scale purification where the initial purity is reasonably high (>85%), recrystallization is the most efficient and scalable first-pass strategy. A Chinese patent suggests that for a related compound, 7-bromoisoquinoline, simple recrystallization can achieve a purity of over 95%, indicating this is a powerful technique for this class of compounds[2]. It is significantly more economical and less labor-intensive than chromatography for large quantities. If recrystallization fails to provide the desired purity, column chromatography would be the next logical step.
Q4: How do I assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick, qualitative check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective for this class of compounds[3]. Purity should be assessed by peak area percentage at a suitable UV wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure and identifying any residual solvents or proton-bearing impurities[4][5].
-
Melting Point: A sharp melting point range close to the literature value (126-128°C) is a good indicator of high purity[1][6]. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful, yet sometimes tricky, technique. This section troubleshoots common issues.
Q5: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. When the solution cools, the compound separates as a liquid phase (the oil) before it has a chance to form an ordered crystal lattice. This oil often solidifies into an amorphous mass, trapping impurities.
Causality & Solutions:
-
Solvent Choice: The boiling point of your chosen solvent may be too high. Try a lower-boiling point solvent or a solvent mixture.
-
Cooling Rate: Cooling the solution too quickly can shock the system, favoring oil formation. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath.
-
Saturation Level: You may be using too little solvent, causing the solution to become saturated at too high a temperature. Add a small amount of additional hot solvent until the solution is just shy of complete saturation.
-
Seeding: If oiling persists, try adding a small seed crystal of pure product to the cooled solution just as it starts to become cloudy. This provides a template for proper crystal growth.
Q6: My recrystallization yield is very low. How can I improve recovery?
A6: Low yield is often a result of suboptimal solvent selection or procedural errors. This compound is soluble in organic solvents like ethanol and DMSO but poorly soluble in water[1][2].
Troubleshooting Steps:
-
Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure Complete Dissolution: If some material remains undissolved, it might be an insoluble impurity. Hot-filter the solution to remove it before cooling.
-
Maximize Cooling: After slow cooling to room temperature, ensure the solution is thoroughly chilled in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Solvent System Optimization: Your product may have significant solubility even in the cold solvent. Consider a two-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol or DCM) and then slowly add a poor solvent (like hexanes or water) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
Section 3: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds.
Q7: I'm having trouble getting good separation between my product and an impurity on a silica gel column. What can I do?
A7: Poor separation is usually a mobile phase issue. For halo-isoquinolines, which are fairly non-polar, a common starting point is an Ethyl Acetate/Hexanes mixture[7].
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the percentage of the more polar solvent (e.g., from 30% EtOAc in Hexanes to 15% EtOAc). This will increase the interaction with the silica and improve separation.
-
Change Solvent Selectivity: If simply changing the ratio doesn't work, switch one of the solvents. The "elution power" might be similar, but the selectivity will change. For instance, try a Dichloromethane/Hexanes system or add a small amount of methanol or triethylamine to a DCM-based system to modulate interactions[7].
-
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel.
Q8: My compound is not very soluble in the chromatography eluent, making it difficult to load onto the column. What is the best loading technique?
A8: This is a frequent challenge with crystalline, non-polar compounds[7]. Directly applying the sample dissolved in a strong solvent (like pure DCM or THF) will lead to band broadening and poor separation. The best solution is dry loading .
This technique ensures that the compound is introduced to the column in a very narrow band, leading to significantly improved resolution[7].
Section 4: Protocols & Data
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for purifying multi-gram quantities of this compound.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: Add approximately 40-50 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol, followed by a wash with cold hexanes to help with drying.
-
Drying: Dry the purified crystals under vacuum. Record the final mass and melting point.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating stubborn impurities or for purifying smaller-scale reactions.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Sample Preparation (Dry Loading): For 1.0 g of crude material, dissolve it in ~10 mL of DCM. Add ~3 g of silica gel. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase (5% EtOAc/Hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase as needed (e.g., to 10%, 15%, 20% EtOAc) to elute the product. A typical Rf for halo-isoquinolines is around 0.4-0.5 for good collection[7].
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Table: Purification Method Selection
| Crude Purity | Batch Size | Desired Purity | Recommended Primary Method | Key Considerations |
| >85% | >5 g | 95-98% | Recrystallization | Most economical and scalable. |
| 50-85% | 1-10 g | >98% | Flash Column Chromatography | Good for removing closely related impurities. |
| <50% | Any | >98% | Tandem Purification | Perform an initial column to enrich, followed by recrystallization. |
| Any | <1 g | >99.5% | Preparative HPLC | For obtaining highly pure material for analytical standards or sensitive assays[3][8]. |
References
- Vertex AI Search. (n.d.). This compound. Industrial Chemicals.
- Reddit. (2018). How to purify halo-isoquinolines?? r/chemistry.
- BenchChem. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Synblock. (n.d.). CAS 1029720-65-7 | this compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones.
- ChemWhat. (n.d.). 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Simulated reference, as a direct link to the full text may not be available.
- Navarro-Vázquez, A., & Cobas, J. C. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1939-1944. (Simulated reference, as a direct link to the full text may not be available).
- Uematsu, T., & Uesugi, S. (1985). Purification by high performance liquid chromatography of Clostridium perfringens type A enterotoxin prepared from high toxin producers selected by a toxin-antitoxin halo. FEMS Microbiology Letters, 27(2), 221-225.
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemwhat.com [chemwhat.com]
- 7. reddit.com [reddit.com]
- 8. Purification by high performance liquid chromatography of Clostridium perfringens type A enterotoxin prepared from high toxin producers selected by a toxin-antitoxin halo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-3-chloroisoquinoline by Recrystallization
Welcome to the technical support guide for the purification of 7-bromo-3-chloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity for this critical synthetic intermediate. Recrystallization, while a fundamental technique, presents unique challenges with substituted heteroaromatic compounds. This guide provides in-depth, field-proven insights to navigate these challenges, moving beyond simple protocols to explain the causal logic behind each step.
Section 1: Foundational Principles of Recrystallization for Halo-Isoquinolines
The purification of this compound, an off-white to pale yellow crystalline powder, relies on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") due to their different solubility profiles or lower concentration.
Halo-isoquinolines can be challenging due to their relatively rigid, planar structure and moderate polarity, which can lead to poor solubility in a wide range of common solvents. Therefore, a two-solvent (or mixed-solvent) system is often more effective than a single-solvent system.[2][4] This involves dissolving the compound in a minimal amount of a "good" hot solvent and then carefully adding a "poor" solvent (an anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.[5]
Section 2: Experimental Protocol & Data Summary
This section details a robust, self-validating protocol for the recrystallization of this compound.
Data Summary: Recommended Solvent Systems
The selection of an appropriate solvent system is the most critical step for a successful recrystallization.[4] The following table summarizes promising starting points based on the known properties of this compound.[1]
| Solvent System (v/v) | Soluble Solvent ("Good") | Anti-Solvent ("Poor") | Rationale & Expected Observations |
| Ethanol / Water | Ethanol | Water | Ethanol is known to dissolve this compound.[1] Water is an excellent, miscible anti-solvent for moderately polar organics. This system is effective at removing non-polar impurities. |
| Toluene / Heptane | Toluene | Heptane | A good choice for removing more polar impurities. The aromatic nature of toluene interacts well with the isoquinoline core, while heptane acts as a non-polar anti-solvent. |
| Ethyl Acetate / Hexane | Ethyl Acetate | Hexane | A classic medium-polarity system. Good for compounds that are not extremely polar or non-polar. Prone to oiling out if cooled too quickly. |
| Dichloromethane (DCM) / Hexane | Dichloromethane | Hexane | Halo-isoquinolines are often very soluble in DCM.[6] This system is useful but requires careful handling due to the high volatility of DCM. |
Step-by-Step Recrystallization Workflow
-
Solvent Selection Test: Before committing to a bulk recrystallization, test solvent systems on a small scale (~10-20 mg of crude material in a test tube).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and the "good" solvent (e.g., Ethanol). Heat the mixture on a hot plate with stirring. Add the hot solvent portion-wise until the solid just dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.[7]
-
Hot Filtration (Optional but Recommended): If you observe any insoluble particulate matter (e.g., dust, inorganic salts) or if you have used decolorizing carbon, a hot gravity filtration is necessary. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Addition of Anti-Solvent (for Two-Solvent Systems): While the solution is still hot, add the "poor" solvent (e.g., Water) dropwise with continuous stirring. Continue adding until you observe a persistent cloudiness (turbidity). Then, add 1-2 drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to align correctly in the crystal lattice, excluding impurities.[3] Rapid cooling can trap impurities.[7] Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent or the cold recrystallization solvent mixture. This removes any residual mother liquor adhering to the crystal surfaces. Trustworthiness Check: Using warm or room-temperature solvent for washing will dissolve some of your product, significantly reducing the yield.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point (126-128°C).[1]
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My product "oiled out" as a liquid instead of forming solid crystals. How do I fix this?
A: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point of the mixture.
-
Immediate Action: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5% of total volume) of the "good" solvent to lower the saturation point. Let the solution cool much more slowly. A larger volume or insulated container can help.
-
Underlying Cause: The chosen solvent's boiling point may be too high, or the solution is cooling too rapidly.
-
Long-Term Solution: Switch to a different solvent system with a lower boiling point. Alternatively, ensure your initial crude product is not excessively impure before attempting recrystallization.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed.
A: This is a classic sign of a solution that is not supersaturated, most commonly because too much solvent was used during the dissolution step.
-
Immediate Action:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template.
-
-
If Induction Fails: You have used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (typically 10-20%) to re-concentrate it. Then, repeat the slow cooling process.
Q3: My final recovered crystals are still yellow/brown. How do I get a pure white product?
A: A persistent color indicates that a colored impurity is co-crystallizing with your product.
-
Solution 1: Activated Charcoal: If the impurity is a large, non-polar, colored molecule, activated charcoal (Norit) can be effective. Add a very small amount (e.g., the tip of a spatula) to the hot solution before hot filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities and can then be removed by hot gravity filtration. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Solution 2: Change Solvents: The impurity may have a similar solubility profile to your product in the current solvent system. Try a different system where the impurity's solubility is significantly higher, causing it to remain in the mother liquor.
Q4: My final yield is very low (<50%). Where did my product go?
A: A low yield is a common and frustrating issue with several potential causes.
-
Cause 1: Too much solvent. As described in Q2, an excessive volume of solvent will retain a significant amount of your product in the mother liquor.[7]
-
Cause 2: Inefficient Washing. Washing the collected crystals with room-temperature or warm solvent will dissolve a substantial portion of your pure product. Always use a minimal amount of ice-cold wash solvent.
-
Cause 3: Premature Crystallization. If the product crystallizes in the funnel during hot filtration, you will lose that portion of the material. Ensure your funnel and receiving flask are adequately pre-heated.
Q5: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?
A: Yes, this is known as "crashing out" and is undesirable for purification. This extremely rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the technique.[7]
-
Solution: Your solution is too supersaturated. Place the flask back on the heat source, re-dissolve the solid, and add a small additional amount of the "good" solvent (e.g., 5-10% more). This will ensure the solution remains unsaturated for a longer period during cooling, promoting slower, more selective crystal growth.[7]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which solvent system is the best starting point for this compound? For a compound of this type, an ethanol/water system is an excellent and safe starting point. Ethanol is a good solvent for many aromatic compounds, and water is a readily available, non-toxic anti-solvent.[1][8]
FAQ 2: How can I assess the purity of my recrystallized product? The most common methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare your experimental value to the literature value (126-128°C).[1] Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material side-by-side. A pure product should show a single, well-defined spot.
-
Spectroscopy (NMR, HPLC): For definitive proof of purity and structural confirmation, ¹H NMR is invaluable. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
FAQ 3: What are the most common impurities in a this compound synthesis? Common impurities often include unreacted starting materials, regioisomers (e.g., other bromo-chloro-isoquinoline isomers), or byproducts from the specific synthetic route used. For instance, if synthesized from a hydroxyisoquinoline precursor, residual starting material could be an impurity.[9]
FAQ 4: Is it better to use a single-solvent or a two-solvent system? If a single solvent can be found that provides high solubility when hot and very low solubility when cold, it is often simpler to use.[2] However, for many compounds, including substituted isoquinolines, finding this "perfect" solvent is difficult. A two-solvent system offers greater flexibility and is often more effective at achieving high purity.[4]
Section 5: Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for common recrystallization issues.
References
- Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 6, 2026.
-
This compound | C9H5BrClN | CID 51341980. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Industrial Chemicals. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]
- Purification of isoquinoline. (n.d.). Google Patents.
-
A Versatile Synthesis of Substituted Isoquinolines. (2012, December 7). National Institutes of Health. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How to purify halo-isoquinolines?? (2018, September 6). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3. (n.d.). ChemWhat. Retrieved from [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. (2013, September 4). ResearchGate. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024. (n.d.). PubChem. Retrieved from [Link]
-
Rerystallion Problem. (n.d.). Reddit. Retrieved from [Link]
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of 7-Bromo-3-chloroisoquinoline
Welcome to the technical support guide for the purification of 7-Bromo-3-chloroisoquinoline. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common challenges encountered during column chromatography. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your purification protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography of this compound?
Answer: this compound is a relatively non-polar, crystalline solid.[1] It is soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) but insoluble in water.[1][2] Based on its structure—a halogenated aromatic heterocycle—a normal-phase chromatography setup is the most logical starting point.[3]
The primary goal before attempting column chromatography is to achieve good separation on a Thin-Layer Chromatography (TLC) plate. The ideal mobile phase should place the target compound at a Retardation factor (Rf) of approximately 0.2-0.4, with a clear separation (ΔRf) of at least 0.1 from its closest impurities.[3][4]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica is the standard, cost-effective choice for a wide range of compounds, including heterocycles.[3][5] Its slightly acidic nature can sometimes cause issues with basic compounds, but it is the best starting point. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (EtOAc) | This is a classic solvent system with a tunable polarity range. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the EtOAc percentage for TLC analysis to find the optimal Rf. A similar halo-isoquinoline showed an Rf of 0.5 in a 70:30 Hexanes:EtOAc system, suggesting this is the correct polarity range.[2] |
| Alternative Mobile Phase | Dichloromethane (DCM) / Hexanes | If impurities are not well-resolved with EtOAc, a DCM/Hexanes system offers a different selectivity and may improve separation.[2] |
| Column Loading | Dry Loading | Due to the compound's limited solubility in highly non-polar solvents, dry loading is strongly recommended to ensure a narrow starting band and prevent precipitation at the top of the column.[2][6] |
Troubleshooting Guide
Q2: I'm getting good separation on my TLC plate (Rf ≈ 0.3), but on the column, all my fractions are mixed. Why is this happening?
Answer: This is a common and frustrating issue that typically points to one of three culprits: improper column packing, column overloading, or a misleading TLC result.
Causality and Solutions:
-
Improper Column Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.[5] The principle of chromatography relies on a uniform stationary phase for differential partitioning to occur.[7]
-
Solution: Pack the column using the "slurry method." Mix the silica gel with your initial, non-polar eluent to form a smooth, homogenous slurry. Pour this into the column and allow it to settle, tapping the column gently to dislodge any air bubbles. Never let the solvent level drop below the top of the silica bed.[5]
-
-
Column Overloading: There is a finite capacity for the stationary phase to interact with your sample. Exceeding this capacity causes the initial band to be too wide, leading to broad, overlapping peaks that cannot be resolved.
-
Solution: A general rule of thumb for a standard flash column is to load 1 g of crude material for every 20-40 g of silica gel. If you have a difficult separation (impurities are very close to your product on TLC), you should use a higher ratio (e.g., 1:100).
-
-
Misleading TLC Analysis: Sometimes, what appears as two distinct spots on a TLC plate is actually one compound and a degradation product that forms upon interaction with the silica gel. During the much longer residence time on a column, this degradation continues, causing the product to "bleed" into all fractions along with the impurity.[4]
-
Solution: Perform a 2D TLC stability test. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If any new spots appear off the diagonal, it indicates your compound is unstable on silica.[4]
-
Q3: My compound is streaking or "tailing" badly on the column, leading to poor separation and low purity. How can I fix this?
Answer: Peak tailing is characteristic of a compound having strong, non-ideal interactions with the stationary phase. For a nitrogen-containing heterocycle like an isoquinoline, this is often due to the basic nitrogen atom interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8]
Causality and Solutions:
-
Acid-Base Interaction: The lone pair on the isoquinoline nitrogen can form a strong hydrogen bond or even an acid-base interaction with surface silanols, causing it to "stick" and elute slowly and unevenly.
-
Solution 1 (Mobile Phase Modifier): Add a small amount (0.5-1%) of a competitive base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[2][4] These additives will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and allowing it to elute in a much sharper band.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidic sites of silica gel.[3][9]
-
-
Poor Solubility in Mobile Phase: If the compound has poor solubility in the eluent, it can precipitate and re-dissolve as it moves down the column, leading to a long tail.[4]
-
Solution: Ensure you are using a solvent system that dissolves your compound well. If solubility is a major issue, dry loading becomes even more critical.[6]
-
Q4: I'm getting very low recovery of my compound after the column. Where could it have gone?
Answer: Low recovery suggests that your compound was either irreversibly bound to the column or it decomposed during the purification process.
Causality and Solutions:
-
Irreversible Adsorption: As mentioned in Q3, strong acid-base interactions can be a major issue. In severe cases, the compound may bind so strongly to the silica that the mobile phase cannot elute it at all.
-
Solution: Before discarding the column, try flushing it with a very polar solvent system, such as 5-10% methanol in DCM, potentially with 1% ammonium hydroxide added.[2] This highly polar "strip" solvent will displace most compounds from the silica. For future attempts, use a modified eluent (with Et₃N) or switch to an alumina stationary phase.
-
-
On-Column Decomposition: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[4]
-
Solution: Confirm instability with a 2D TLC test as described in Q2. If decomposition is confirmed, you must avoid silica gel. Options include using neutral alumina, florisil, or considering a non-chromatographic purification method like recrystallization.[4]
-
-
Fractions are Too Dilute: It's possible the compound did elute, but it is spread across so many fractions that it is undetectable by TLC in any single one.[4]
-
Solution: Combine the fractions where you expected to see your product and concentrate them on a rotary evaporator. Re-analyze the concentrated residue by TLC.
-
Experimental Protocols & Workflows
Protocol: Dry Loading a Sample onto a Silica Gel Column
This method is superior when a compound has poor solubility in the eluent, ensuring a narrow band and optimal separation.[6]
-
Dissolve Sample: In a round-bottomed flask, dissolve your crude this compound (e.g., 500 mg) in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane (DCM) or acetone.
-
Add Silica: Add silica gel (approx. 5-10 times the mass of your sample, e.g., 2.5-5 g) to the flask.
-
Mix and Evaporate: Swirl the flask to create a uniform slurry. Attach the flask to a rotary evaporator and remove the solvent completely. The result should be a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Load Column: Carefully add the dry powder to the top of your pre-packed and equilibrated column. Gently tap the column to settle the powder into a flat, even layer.
-
Add Protective Layer: Carefully add a thin (0.5-1 cm) layer of sand on top of the sample layer. This prevents disturbance of the sample when you add the eluent.
-
Begin Elution: Slowly add your mobile phase and begin collecting fractions.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.
Caption: Fig 1. Troubleshooting workflow for column chromatography.
References
- Industrial Chemicals. (n.d.). This compound.
-
Reddit. (2018). How to purify halo-isoquinolines?? Retrieved from Reddit. [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]
- Marszałł, M. P., & Tuzimski, T. (2006). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids.
-
Scribd. (2012). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Retrieved from Scribd. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
ChemWhat. (n.d.). 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3. Retrieved from ChemWhat. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from UTSC. [Link]
-
YouTube. (2012). O Chem Column Chromatography (cc). Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from Chemistry LibreTexts. [Link]
- Studzińska, S., & Buszewski, B. (2016). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2016, 8142385.
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. reddit.com [reddit.com]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. scribd.com [scribd.com]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: A Guide to the Purification of 7-Bromo-3-chloroisoquinoline
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 7-Bromo-3-chloroisoquinoline. Here, we address common challenges encountered during its purification, providing detailed troubleshooting advice and step-by-step protocols to achieve high purity of this critical intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My synthesized this compound appears as a pale yellow or brownish powder, not the expected off-white solid. What are the likely impurities?
The observed discoloration is a common indicator of residual impurities from the synthesis. Based on typical synthetic routes, such as the chlorination of 7-bromo-isoquinolin-3-ol with reagents like phosphorus oxychloride (POCl₃), several types of impurities can arise:
-
Unreacted Starting Material: The most common impurity is the starting material, 7-bromo-isoquinolin-3-ol. Its presence can lend a yellowish or brownish hue to the final product.
-
Positional Isomers: During the initial bromination of isoquinoline, positional isomers, such as 5-bromoisoquinoline, can be formed.[1] These isomers can be carried through the synthetic sequence, resulting in isomeric bromo-chloroisoquinolines that are often difficult to separate due to their similar physical properties.
-
Hydrolysis Product: this compound is susceptible to hydrolysis, which can revert it back to 7-bromo-isoquinolin-3-ol, especially in the presence of moisture during workup or storage.
-
Byproducts from Chlorinating Agent: The use of strong chlorinating agents like POCl₃ can sometimes lead to the formation of other chlorinated species or decomposition products under harsh reaction conditions.[2]
A preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number of components in your crude product.
Q2: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What strategies can I employ to improve separation?
Co-elution is a frequent challenge, particularly with structurally similar impurities like positional isomers. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial.
-
TLC Analysis: Before attempting column chromatography, perform a thorough TLC analysis with various solvent systems. A good starting point for halogenated isoquinolines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.
-
Solvent Polarity Gradient: Experiment with different ratios of your chosen solvents. A less polar mobile phase will generally increase the retention time of all compounds on a normal-phase column (e.g., silica gel), potentially improving the separation between your product and less polar impurities. Conversely, a more polar mobile phase will accelerate elution.
-
Alternative Solvents: Consider using a different solvent system altogether. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.
-
-
Adjust the Stationary Phase:
-
Silica Gel vs. Alumina: While silica gel is the most common stationary phase, it is slightly acidic and can sometimes cause degradation of basic compounds like isoquinolines. If you observe streaking or sample decomposition on your TLC plate, consider using neutral or basic alumina.
-
Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be effective. In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.
-
-
Column Chromatography Technique:
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of compounds with different polarities.
-
Column Dimensions: A longer and narrower column generally provides better resolution but requires a longer run time.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product appears as an oil or fails to crystallize. | High concentration of impurities depressing the melting point. Residual solvent. | 1. Perform a preliminary purification by column chromatography to remove the bulk of the impurities. 2. Ensure all solvent is removed under high vacuum. 3. Attempt recrystallization from a different solvent system (see Recrystallization Protocol). |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the product at room temperature. Too much solvent was used. Premature crystallization during hot filtration. | 1. Select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out. |
| Product decomposes on the silica gel column (streaking on TLC). | The acidic nature of silica gel can degrade basic nitrogen-containing heterocycles. | 1. Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine. 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the contact time on the column by using flash chromatography. |
| Multiple spots on TLC after purification. | Incomplete separation during chromatography. Decomposition of the product after purification. | 1. Re-purify the material using an optimized chromatography protocol (see Q2 in the FAQ). 2. Ensure the purified product is stored in a cool, dry, and inert atmosphere to prevent hydrolysis or degradation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound using silica gel flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Adjust the solvent ratio to achieve good separation, aiming for an Rf of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of your product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively clean.
1. Materials and Equipment:
-
Crude or partially purified this compound
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
2. Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but will result in poor solubility when cold. Common choices for compounds of this type include ethanol, isopropanol, or a mixture of a soluble solvent with an anti-solvent (e.g., ethanol/water).[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can further promote crystallization by placing the flask in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
References
- Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(16), 1490-1500.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (2013). Method for preparing 7-bromoisoquinoline. CN102875465A.
-
Columbia University. Column chromatography. [Link]
- Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b), 1777-1785.
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
PubMed. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
Sources
7-Bromo-3-chloroisoquinoline stability and storage conditions
Technical Support Center: 7-Bromo-3-chloroisoquinoline
A Guide to Ensuring Stability, Purity, and Experimental Success
Welcome to the dedicated technical support guide for this compound. As a crucial intermediate in pharmaceutical and agrochemical synthesis, the stability and integrity of this compound are paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions based on the compound's specific chemical properties. Here, we move beyond simple instructions to explain the causality behind our recommendations, ensuring your experimental choices are both effective and self-validating.
Section 1: Compound Profile & Key Properties
A foundational understanding of this compound's physical and chemical properties is the first step in proper handling. This off-white to pale yellow crystalline powder possesses high chemical stability under optimal conditions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [1][2][3] |
| Molecular Weight | 242.50 g/mol | [2][3] |
| Appearance | Off-white to pale yellow crystalline powder | [1][4] |
| Melting Point | 126-128 °C | [1][5] |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water | [1][5][6] |
| Purity (Typical) | ≥97-98% | [1] |
Section 2: Recommended Storage & Handling Conditions
The long-term stability of this compound is directly dependent on its storage environment. Halogenated heterocyclic compounds can be susceptible to subtle degradation pathways, including hydrolysis and photodecomposition, if not stored correctly. The following conditions are recommended to maximize shelf life, which can be up to two years.[1]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8 °C (Refrigerated) | While some suppliers note storage in a "cool, dry place," a controlled temperature of 2-8°C is the industry standard for preserving the long-term integrity of complex organic intermediates.[1][7] This minimizes the kinetic energy of molecules, slowing potential degradation reactions. |
| Atmosphere | Sealed under Inert Gas (Argon or Nitrogen) | To prevent slow oxidation, which can cause discoloration and impurity formation, storing the solid under an inert atmosphere is a critical best practice. Always ensure the container is tightly sealed after use to prevent moisture ingress.[7][8][9][10] |
| Light | Store in an Amber or Opaque Vial | Protect from light to prevent potential photolytic degradation. While not always explicitly stated for this specific molecule, it is a prudent and standard precaution for halogenated aromatic compounds.[11][12] |
| Container | Tightly Closed Original Container | Use the original supplier container whenever possible. If transferring, use clean, dry glass vials with secure, non-reactive caps. |
| Handling | Well-ventilated area or fume hood | The compound may cause respiratory irritation and is harmful if swallowed.[2] Proper ventilation and the use of personal protective equipment (PPE), including gloves and safety glasses, are mandatory.[8][10] |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path to diagnosis and resolution.
Q: My solid this compound has darkened or changed color from its initial off-white/pale yellow appearance. Is it still usable?
A: A noticeable color change, often to a tan or brownish hue, is a primary indicator of potential degradation.
-
Probable Cause: This is likely due to minor oxidation or slow decomposition from exposure to air, light, or moisture over time. While the bulk of the material may still be intact, the presence of colored impurities signifies that the compound is no longer at its stated purity.
-
Recommended Action:
-
Do not assume it is usable. The impurities could have unpredictable reactivity in your experiments.
-
Re-analyze the Purity: Before use, dissolve a small sample in a suitable solvent (like DMSO-d₆) and acquire a fresh ¹H NMR spectrum. Compare it against the reference spectrum from the supplier or a database like PubChem.[2] Look for the appearance of new, small peaks or a broadening of existing signals.
-
LC-MS Analysis: For higher sensitivity, an LC-MS analysis can quantify the level of impurity.
-
Decision: If purity has dropped significantly (e.g., below 95%), it is strongly recommended to use a fresh, unopened lot of the compound to ensure the validity of your results.
-
Q: I've dissolved the compound in an appropriate solvent, but my analysis (NMR, LC-MS) shows unexpected peaks that were not present in the initial QC. What is happening?
A: This suggests either a reaction with the solvent or contamination.
-
Probable Cause 1: Solvent Reactivity/Instability. Although stable in DMSO and ethanol, long-term storage in solution is not recommended without validation.[1] In protic solvents or in the presence of trace water, the chloro-substituent on the isoquinoline ring could undergo slow nucleophilic substitution (hydrolysis) to form the corresponding hydroxy-isoquinoline, which would appear as a new species in your analysis.
-
Probable Cause 2: Contamination. The solvent itself may contain impurities, or the analytical equipment (vial, syringe) may be contaminated.
-
Recommended Action:
-
Use Fresh, Anhydrous Solvent: Always use fresh, high-purity, anhydrous grade solvents for preparing solutions.
-
Prepare Solutions Freshly: For maximum reliability, prepare solutions of this compound immediately before use. Avoid storing stock solutions for extended periods unless a stability study has been performed (see protocol below).
-
Run a Solvent Blank: Analyze the solvent alone to rule out contamination from that source.
-
Consider an Alternative Solvent: If instability in one solvent is suspected, try dissolving a fresh sample in an alternative recommended solvent to see if the issue persists.
-
Q: I am having difficulty dissolving the compound, even in DMSO or ethanol.
A: Solubility issues can arise from insufficient solvent volume or the need for gentle agitation.
-
Probable Cause: The dissolution rate may be slow, or you may be attempting to create a solution that is above the compound's solubility limit.
-
Recommended Action:
-
Verify Concentration: Ensure the target concentration is reasonable. For many screening applications, 10-20 mM is a standard starting point.
-
Gentle Warming: Warm the mixture gently (e.g., to 30-40 °C) in a water bath. Do not overheat, as this can accelerate degradation.
-
Sonication: Place the vial in an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution through mechanical agitation.
-
Vortexing: Vigorous mixing using a vortex mixer can also be effective.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards of this compound? A: According to GHS classifications, this compound causes skin and serious eye irritation.[2][10] It may also cause respiratory irritation and is considered harmful if swallowed.[2] Always handle it in a well-ventilated area, wearing appropriate PPE.[8][9]
Q2: How should I prepare a stock solution for storage? A: If a stock solution must be stored, prepare it in high-purity, anhydrous DMSO. Aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature. Avoid repeated freeze-thaw cycles.
Q3: What chemicals or materials are incompatible with this compound? A: While specific incompatibility data is limited, general best practices for halogenated organic compounds should be followed.[8] Store it segregated from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[12][13][14]
Q4: Can I store the solid compound at room temperature? A: For short periods (e.g., days to a few weeks on the benchtop), the compound is generally stable.[11] However, for long-term storage (months to years), refrigeration at 2-8°C is required to ensure its stated purity and shelf life of 2 years.[1][7]
Section 5: Experimental Protocol: Stock Solution Preparation & Stability Assessment
This protocol provides a self-validating method for preparing a standard stock solution and confirming its short-term stability.
Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO and establish a baseline for stability analysis.
Materials:
-
This compound (MW: 242.50 g/mol )
-
Anhydrous DMSO (Biotechnology grade or equivalent)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Tare Vial: Place a clean, dry amber vial on the analytical balance and tare its weight.
-
Weigh Compound: Carefully weigh approximately 2.43 mg of this compound into the vial. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Weight (mg) / 242.50 g/mol ) / (10 mmol/L) * 1,000,000
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Baseline Analysis (Time = 0): Immediately after preparation, take a small aliquot of the solution and analyze it via LC-MS or a suitable chromatographic method. This chromatogram serves as your baseline reference for purity and concentration.
-
Storage & Follow-up: Store the stock solution at -20°C. To assess stability, thaw an aliquot after 1 week and 1 month, re-analyze it under the same conditions, and compare the chromatogram to the T=0 baseline. The appearance of new peaks or a decrease in the main peak area would indicate degradation.
Section 6: Visual Troubleshooting Workflow
This flowchart provides a logical pathway for diagnosing issues related to the stability of this compound.
Caption: Troubleshooting flowchart for this compound stability.
References
- This compound - Industrial Chemicals. (n.d.). Google Cloud.
- This compound | C9H5BrClN | CID 51341980 - PubChem. (n.d.). National Center for Biotechnology Information.
- 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets - Echemi. (n.d.). Echemi.
- 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
- CAS 1029720-65-7 | this compound - Synblock. (n.d.). Synblock.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 24). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Thermo Fisher Scientific.
- 1029720-65-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
- 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 - ChemicalBook. (2025, July 16). ChemicalBook.
- 7-bromo-3-(chloro methyl)isoquinoline | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2166993-72-0|7-Bromo-1-chloroisoquinoline-3-carbonyl chloride|BLD Pharm. (n.d.). BLD Pharm.
- 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3; ChemWhat Code: 15754. (n.d.). ChemWhat.
- CAS 1029720-65-7 this compound - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). University of Colorado Boulder.
- Chemical Storage Guidelines - Environmental Health and Safety. (n.d.). University of California, Berkeley.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- Chemical Storage Guidelines - LSU. (n.d.). Louisiana State University.
- Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Case Western Reserve University.
- 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.). Thermo Fisher Scientific.
Sources
- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 2. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 4. L19946.06 [thermofisher.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 [chemicalbook.com]
- 7. 1029720-65-7|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lsu.edu [lsu.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Preventing decomposition of 7-Bromo-3-chloroisoquinoline
Welcome to the technical support center for 7-Bromo-3-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this important synthetic intermediate. Our goal is to help you anticipate and prevent its decomposition, ensuring the integrity of your experiments and the quality of your results.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its bifunctional nature, with two distinct halogen atoms on the isoquinoline core, allows for selective functionalization in various cross-coupling and nucleophilic substitution reactions. However, this reactivity also makes the molecule susceptible to degradation if not handled and used under appropriate conditions. This guide provides a comprehensive overview of the stability of this compound, potential decomposition pathways, and practical advice to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by four factors: exposure to light (photodecomposition), elevated temperatures (thermal decomposition), inappropriate pH conditions (hydrolysis), and reaction with incompatible reagents.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1][2] A refrigerator or a desiccator cabinet is an ideal storage location.
Q3: I've noticed a discoloration in my sample of this compound. What could be the cause?
A3: Discoloration, often appearing as a yellowish or brownish tint, can be an indicator of decomposition. This is frequently caused by prolonged exposure to light or air. The colored impurities may be a result of photolytic reactions or slow oxidation. It is recommended to assess the purity of the sample by techniques like HPLC or LC-MS before use.
Q4: Which of the two halogen atoms, bromine at C7 or chlorine at C3, is more reactive?
A4: The reactivity of the halogen atoms is context-dependent. In palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, the Carbon-Bromine bond is generally more reactive and will likely undergo oxidative addition to the palladium catalyst preferentially over the Carbon-Chlorine bond.[1][3] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C3 position is expected to be more susceptible to substitution due to the electronic influence of the ring nitrogen.[4]
Troubleshooting Guide: Common Issues in Experiments
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions based on chemical principles.
Issue 1: Low Yield or No Reaction in Suzuki Coupling
Symptoms:
-
Starting material is consumed, but the desired coupled product is not the major product.
-
A significant amount of a dehalogenated byproduct (7-bromoisoquinoline or 3-chloroisoquinoline) is observed.
-
The reaction stalls, with significant starting material remaining.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Dehalogenation Side Reaction | This is a common side reaction in Suzuki couplings, where the aryl halide is reduced instead of coupled. The C-Br bond is more susceptible to this than the C-Cl bond.[1][5] This is often mediated by palladium-hydride species formed from the reaction of the palladium catalyst with the base, solvent, or trace water. | 1. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 2. Solvent: Ensure anhydrous conditions if using aprotic solvents like toluene or dioxane. If using protic solvents like alcohols, consider using them in a mixed solvent system at lower concentrations. 3. Ligand Selection: Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over dehalogenation. |
| Catalyst Inhibition | The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[1] | 1. Use a Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome this inhibition. 2. Ligand Choice: Certain ligands can mitigate this effect. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which are less reactive in transmetalation. | 1. Use Fresh Boronic Acid: Ensure your boronic acid is of high quality and has been stored properly. 2. Add a Dehydrating Agent: In some cases, adding a small amount of a dehydrating agent can be beneficial, though this should be done with caution. |
Issue 2: Formation of Multiple Products in Nucleophilic Substitution Reactions
Symptoms:
-
Besides the expected product, you observe isomers or di-substituted products.
-
The reaction is not regioselective.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Lack of Regioselectivity | While the C3-Cl is generally more activated towards SNAr, harsh reaction conditions (high temperature, very strong nucleophile) can lead to substitution at the C7-Br position as well. | 1. Control Reaction Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow. 2. Nucleophile Concentration: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize di-substitution. 3. Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used. |
| Hydrolysis of Starting Material or Product | If water is present in the reaction mixture, especially under basic or acidic conditions, hydrolysis of the chloro- or bromo-substituent to a hydroxyl group can occur. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
In-Depth Technical Guide to Preventing Decomposition
Photodecomposition
Halogenated aromatic compounds can be susceptible to photodegradation. For chloroquinolines, studies have shown that UV irradiation can lead to the cleavage of the C-Cl bond and substitution by a hydroxyl group.[6] Photodegradation is often more pronounced at higher pH.[2]
Prevention Protocol:
-
Storage: Always store this compound in an amber or opaque vial to protect it from light.
-
Reaction Setup: When setting up reactions, especially those that will run for an extended period, wrap the reaction flask in aluminum foil.
-
Workup: During extraction and purification, minimize the exposure of the compound to direct laboratory light.
Thermal Decomposition
Prevention Protocol:
-
Avoid Excessive Heat: When heating reactions, use the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
Solvent Choice: Select solvents with appropriate boiling points to avoid unnecessarily high reaction temperatures.
-
Purification: When performing distillation of solvents or concentrating the product, use reduced pressure to lower the temperature. Avoid heating the crude material to dryness at high temperatures.
Hydrolytic Decomposition
The stability of this compound can be affected by pH. Under strongly acidic or basic conditions, and in the presence of water, hydrolysis of the halogen substituents can occur, leading to the formation of hydroxyisoquinolines. The C-Cl bond at the 3-position is likely more susceptible to hydrolysis than the C-Br bond at the 7-position due to the electronic effects of the isoquinoline nitrogen.
Prevention Protocol:
-
Control of pH: Be mindful of the pH of your reaction and workup conditions. If your reaction is sensitive to water, use anhydrous reagents and solvents.
-
Aqueous Workup: When performing an aqueous workup, it is best to keep the solution at a neutral pH if possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize the contact time.
-
Drying: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.
Chemical Incompatibility
This compound is incompatible with strong oxidizing agents.[1][2] Reactions with strong nucleophiles, strong bases, or strong acids should also be approached with caution, as they can lead to unwanted side reactions or decomposition.
Prevention Protocol:
-
Avoid Strong Oxidizers: Do not mix this compound with reagents like potassium permanganate, chromium trioxide, or nitric acid.
-
Careful with Strong Nucleophiles/Bases: When using strong nucleophiles or bases (e.g., alkoxides, organometallics), control the stoichiometry and temperature carefully to favor the desired reaction and minimize side reactions.
-
Protic Acids: Strong protic acids can protonate the isoquinoline nitrogen, which can alter the reactivity of the molecule. This can be either beneficial or detrimental depending on the desired transformation. Be aware of this effect when designing your reaction conditions.
Visualizing Reaction Pathways
Suzuki Coupling: Desired vs. Side Reaction
Caption: Competing pathways in the Suzuki coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr) Regioselectivity
Caption: Regioselectivity in the SNAr of this compound.
References
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1-Chloroisoquinoline. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
-
Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Retrieved from [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Retrieved from [Link]
-
MDPI. (2024). Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025). The Equilibrium C–Cl, C–Br, and C–I Bond Lengths from Ab Initio Calculations, Microwave and Infrared Spectroscopies, and Empirical Correlations. ResearchGate. Retrieved from [Link]
-
Filo. (2024). Which of the following C-Cl bond is weaker?. Filo. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 215453-51-3 | 7-BROMO-1-CHLOROISOQUINOLINE. Alachem Co., Ltd. Retrieved from [Link]
-
ChemWhat. (n.d.). 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3. ChemWhat. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-Bromo-3-chloroisoquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-3-chloroisoquinoline. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and successfully scale your process.
Synthetic Overview: A Common Pathway
The synthesis of this compound is typically a multi-step process. A robust and common strategy involves the initial construction of a 7-bromo-substituted isoquinolin-3-one (also known as 7-bromoisoquinolin-3-ol), followed by a chlorination step to yield the final product. This approach offers better regiochemical control compared to the direct bromination of an isoquinoline core, which often results in hard-to-separate isomeric mixtures.
Caption: A common synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general strategy for synthesizing this compound with good regioselectivity?
A1: The most dependable strategy is to introduce the bromine atom at the desired position on the starting material before constructing the isoquinoline ring. For example, starting with a derivative of 4-bromophenethylamine allows for cyclization via methods like the Bischler-Napieralski reaction to form a 7-bromo-3,4-dihydroisoquinoline intermediate.[1][2] This intermediate can then be aromatized and subsequently chlorinated. This approach avoids the direct bromination of the isoquinoline ring, a process that can lead to a mixture of 5-bromo and 7-bromo isomers, which are often difficult to separate.[3]
Q2: What are the standard reagents used to convert the 7-bromo-isoquinolin-3-one intermediate to the final 3-chloro product?
A2: The conversion of the C3-hydroxyl or keto group to a chloride is a critical step. The most commonly used reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). POCl₃ is often used, sometimes with a catalytic amount of a tertiary amine base (like N,N-dimethylaniline) or as a solvent itself under reflux conditions.[4] These reagents are highly effective but are also corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.
Q3: How can I monitor the progress of the final chlorination step?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. The starting material, 7-bromo-isoquinolin-3-one, is significantly more polar than the this compound product due to the hydroxyl group. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis and to check for impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
Q4: Why is the Bischler-Napieralski reaction a good choice for forming the isoquinoline core in this synthesis?
A4: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides.[5][6] It is particularly effective for arenes that are electron-rich, as the cyclization is facilitated by electron-donating groups on the benzene ring.[5] While a bromine atom is deactivating, its directing effect and the forcing conditions typically used (e.g., P₂O₅ in refluxing POCl₃) can drive the reaction to completion, making it a powerful tool for constructing the desired 3,4-dihydroisoquinoline skeleton.[2]
Troubleshooting Guide: From Lab Scale to Scale-Up
This section addresses specific issues you may encounter during your synthesis, providing insights into the root causes and actionable solutions.
Problem Area 1: Low Yields & Incomplete Conversion
Q: My final chlorination step using POCl₃ is sluggish and gives a low yield of this compound. What factors should I investigate?
A: Low yields in this Vilsmeier-Haack type reaction are a common challenge, often stemming from issues with reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Causality: The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃ to form a good leaving group, which is then displaced. Incomplete reaction can be due to insufficient activation (low temperature), poor quality of the chlorinating agent, or the presence of moisture.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Using a freshly opened bottle or a redistilled reagent is advisable.
-
Temperature and Reaction Time: This reaction typically requires heat. If you are running the reaction at a lower temperature, consider increasing it to reflux. Monitor the reaction by TLC or HPLC to determine the optimal reaction time; prolonged heating can lead to decomposition.
-
Use of Additives: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction by forming a more reactive Vilsmeier reagent in situ. Alternatively, a non-nucleophilic base like N,N-dimethylaniline can be added to scavenge the HCl produced, which can sometimes inhibit the reaction.
-
Solvent Choice: While POCl₃ can be used as both reagent and solvent, using a high-boiling inert solvent like toluene or xylene can provide better temperature control, which is particularly important for scalability.
-
Table 1: Optimizing Chlorination Conditions
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Temperature | 60-80 °C | 100-110 °C (Reflux) | Ensures sufficient energy to overcome the activation barrier for the reaction. |
| POCl₃ Quality | Old bottle, potential H₂O exposure | Freshly opened or redistilled | Moisture hydrolyzes POCl₃ to phosphoric acid, which is unreactive and can complicate work-up. |
| Reaction Time | < 2 hours | 4-12 hours (Monitor by TLC/HPLC) | Allows the reaction to proceed to completion without significant byproduct formation. |
| Additives | None | Catalytic DMF or 1.1 eq. N,N-dimethylaniline | Accelerates the reaction and neutralizes inhibitory acidic byproducts. |
Problem Area 2: Impurity Profile & Purification
Q: My crude product contains several impurities after the POCl₃ reaction, making purification by recrystallization difficult. What are these byproducts and how can I avoid them?
A: The harsh, acidic, and high-temperature conditions of a POCl₃ reaction can generate several byproducts. Understanding their origin is key to prevention.
-
Causality & Common Impurities:
-
Unreacted Starting Material: The most common impurity, resulting from incomplete conversion (see Problem Area 1).
-
Dark, Tarry Polymers: POCl₃ is a strong dehydrating agent and Lewis acid, which can promote polymerization and decomposition of the aromatic system, especially with prolonged heating.
-
Phosphorylated Byproducts: If the work-up is not performed correctly, complex phosphate esters can form, which are often difficult to remove.
-
-
Mitigation and Purification Strategy:
-
Control Temperature Strictly: Do not overheat. The ideal temperature is the minimum required for a reasonable reaction rate. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Meticulous Work-up: The quench of excess POCl₃ is critical. A slow, controlled addition of the reaction mixture to ice water is standard.[4] A "reverse quench" (slowly adding ice/water to the reaction) is extremely dangerous and should be avoided due to the highly exothermic and gas-evolving nature of the quench.
-
Purification Protocol - Acid/Base Extraction: Before attempting recrystallization, consider an extractive work-up. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The basic nitrogen of the isoquinoline product allows it to be extracted into an acidic aqueous layer (e.g., 1M HCl). The non-basic, tarry impurities will remain in the organic layer. The acidic aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: After the extractive work-up, recrystallization becomes much more effective. Screen solvents like ethanol, isopropanol, or mixtures of ethyl acetate/hexanes to find optimal conditions.
-
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Synthesis of 7-Bromo-3-chloroisoquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-Bromo-3-chloroisoquinoline. Here, we address common challenges and frequently asked questions, focusing on the analysis and mitigation of by-product formation. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Troubleshooting Guide: Navigating By-product Formation
The synthesis of this compound can be a multi-step process, with each stage presenting unique challenges regarding by-product formation. Below, we address specific issues you may encounter, their probable causes, and actionable solutions.
Problem 1: Presence of an Isomeric Bromo-chloroisoquinoline Impurity
Symptom: Your analytical data (HPLC, GC-MS, or NMR) indicates the presence of an isomer with the same mass as the desired this compound, but with a different substitution pattern. The most common isomer is 5-Bromo-3-chloroisoquinoline.
Probable Cause: This issue often originates from the synthesis of the 7-bromoisoquinoline core, particularly when employing the Pomeranz-Fritsch reaction. The cyclization step can exhibit poor regioselectivity, leading to the formation of both the 7-bromo and 5-bromo isomers.
Solution:
-
Reaction Optimization:
-
Catalyst Choice: The choice of acid catalyst in the Pomeranz-Fritsch reaction can influence the isomeric ratio. Experiment with different Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids to optimize for the desired 7-bromo isomer.
-
Temperature Control: Carefully control the reaction temperature during the cyclization step. Lower temperatures may favor the formation of one isomer over the other.
-
-
Purification Strategy:
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or column chromatography with a suitable stationary and mobile phase to separate the isomers. Phenyl- or cyano-based columns can sometimes offer better selectivity for halogenated isomers compared to standard C18 columns.
-
Crystallization: Fractional crystallization can be an effective method for separating isomers if there is a significant difference in their solubility in a particular solvent system.
-
-
Alternative Synthetic Route:
-
Consider a synthetic strategy where the bromine atom is introduced after the formation of the 3-chloroisoquinoline ring. However, direct bromination of 3-chloroisoquinoline may also lead to a mixture of isomers, requiring careful optimization of brominating agents and reaction conditions.
-
Problem 2: Incomplete Chlorination of the 7-Bromoisoquinolin-3-ol Precursor
Symptom: Your reaction mixture contains a significant amount of the starting material, 7-Bromoisoquinolin-3-ol, alongside the desired this compound.
Probable Cause: The conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) can be sluggish or incomplete. This can be due to reagent quality, insufficient reaction time or temperature, or the presence of moisture.
Solution:
-
Reagent Quality and Stoichiometry:
-
Ensure that the POCl₃ is fresh and has not been exposed to moisture, which can lead to its decomposition.
-
Use a sufficient excess of POCl₃ (typically 3-5 equivalents) to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating. If the reaction is incomplete at a lower temperature, cautiously increase the temperature, monitoring for potential decomposition. Refluxing in a suitable solvent like toluene or acetonitrile may be necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to ensure it has gone to completion.
-
-
Work-up Procedure:
-
Carefully quench the reaction mixture by pouring it onto ice to hydrolyze any remaining POCl₃. The product can then be extracted with an appropriate organic solvent.
-
Problem 3: Formation of Dichlorinated or Other Side Products During Chlorination
Symptom: Mass spectrometry analysis reveals the presence of species with masses corresponding to the addition of two or more chlorine atoms, or other unexpected by-products.
Probable Cause: Aggressive chlorinating agents like POCl₃ can lead to over-chlorination or other side reactions, especially at elevated temperatures. The Vilsmeier-Haack reaction, if used to construct the chloro-substituted ring, can also lead to formylation or other side reactions if not carefully controlled.[1][2]
Solution:
-
Milder Chlorinating Agents:
-
Explore the use of milder chlorinating agents such as oxalyl chloride or thionyl chloride, which may offer better selectivity and reduce the formation of over-chlorinated by-products.
-
-
Precise Temperature Control:
-
Maintain a consistent and controlled temperature throughout the reaction. Use a temperature-controlled reaction vessel to avoid localized overheating.
-
-
Careful Stoichiometry:
-
Use the minimum effective amount of the chlorinating agent to avoid excess reagent that could participate in side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key by-products to look out for?
A common and logical synthetic approach involves a multi-step sequence:
-
Formation of the Isoquinoline Core: This is often achieved via a Bischler-Napieralski or Pomeranz-Fritsch reaction to produce a 7-bromoisoquinoline precursor.
-
Introduction of the 3-Chloro Substituent: This is typically achieved by the chlorination of a 7-bromoisoquinolin-3-ol precursor using a reagent like phosphorus oxychloride (POCl₃).
-
The main by-product to monitor is the unreacted starting material. Over-chlorination or decomposition products can also occur under harsh conditions.
-
Q2: How can I definitively distinguish between the 7-Bromo and 5-Bromo isomers of 3-chloroisoquinoline?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6] The substitution pattern on the benzene ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. Specifically, the coupling constants between adjacent protons (ortho-coupling, typically 7-9 Hz) and protons separated by four bonds (para-coupling, typically <1 Hz) will be different for the two isomers. 2D NMR techniques like COSY and HMBC can further confirm the connectivity and definitively assign the structure.
Q3: What analytical techniques are best suited for monitoring the progress of the synthesis and analyzing the final product purity?
A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and separating closely related isomers.[7] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the components in the reaction mixture, aiding in the identification of by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile by-products and for purity analysis if the target compound is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and for identifying and quantifying isomeric impurities.
Data Presentation
Table 1: Common By-products in this compound Synthesis
| By-product Name | Probable Origin | Key Analytical Signature (MS) |
| 5-Bromo-3-chloroisoquinoline | Pomeranz-Fritsch Reaction | Same m/z as the product |
| 7-Bromoisoquinolin-3-ol | Incomplete Chlorination | m/z corresponding to C₉H₆BrNO |
| Dichloro-7-bromoisoquinoline | Over-chlorination | m/z corresponding to C₉H₄BrCl₂N |
| Styrene derivative | Bischler-Napieralski (Retro-Ritter) | Varies based on precursor |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 7-Bromoisoquinolin-3-ol
-
To a solution of 7-Bromoisoquinolin-3-ol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (3.0 - 5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Diagram 1: Key Synthetic Challenges
Caption: Key by-products in the synthesis of this compound.
Diagram 2: By-product Analysis Workflow
Caption: A typical workflow for the analysis and purification of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. BenchChem.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Asghari, S., & Ramezani, S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Chemistry of Heterocyclic Compounds, 49(1), 187-193.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Phalke, A., Watwe, V., Kulkarni, S., & Kulkarni, P. (2023). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (pp. 1-33). John Wiley & Sons, Ltd.
- Chen, C. Y., & Lu, C. M. (2012).
- D'Avolio, A., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5363.
- Chapman, N. B., Clarke, K., & Sharma, K. S. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 2750-2754.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. growingscience.com [growingscience.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 7-Bromo-3-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted isoquinolines are privileged scaffolds, forming the core of numerous biologically active compounds and functional materials.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring the purity and identity of synthetic intermediates. 7-Bromo-3-chloroisoquinoline, a dihalogenated derivative, presents a unique analytical challenge due to the presence of multiple substituents on the isoquinoline core.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available, assigned experimental spectrum, we present a detailed prediction based on established spectroscopic principles and data from related analogs. Furthermore, we will compare this predicted data with that of a structural isomer, 7-Bromo-1-chloroisoquinoline, and explore a multi-technique approach for unambiguous characterization, including ¹³C NMR, mass spectrometry, and two-dimensional NMR techniques.
Predicted ¹H NMR Spectrum of this compound
The structure and numbering of this compound are shown below. The molecule has five aromatic protons (H-1, H-4, H-5, H-6, and H-8), each residing in a unique chemical environment.
Caption: Structure and numbering of this compound.
The prediction of the ¹H NMR spectrum is grounded in the fundamental principles of substituent effects on aromatic systems. The electronegative nitrogen atom and the halogen substituents (Cl and Br) exert significant influence on the electron density of the ring, thereby affecting the chemical shifts (δ) of the attached protons.
-
H-1: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded proton in the pyridine ring, appearing at a high chemical shift. The chlorine at C-3 will have a minor effect. It will appear as a singlet.
-
H-4: This proton is also in the pyridine ring and will be deshielded by the adjacent nitrogen. The chlorine at C-3 will further deshield this proton due to its electron-withdrawing inductive effect. It is expected to appear as a singlet.
-
H-5: This proton is on the carbocyclic ring and is expected to be a doublet, coupled to H-6. Its chemical shift will be influenced by the ring current and the bromine at the para position.
-
H-6: This proton will appear as a doublet of doublets, being coupled to both H-5 and H-8.
-
H-8: This proton is in the ortho position to the bromine atom and will be significantly deshielded. It is expected to be a doublet, coupled to H-6.
The predicted chemical shifts and coupling constants are summarized in the table below, based on data for unsubstituted isoquinoline and known additive substituent effects.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | ~9.0 - 9.2 | s | - | Adjacent to N, most deshielded proton. |
| H-4 | ~8.1 - 8.3 | s | - | Deshielded by N and Cl at C-3. |
| H-8 | ~8.3 - 8.5 | d | J ≈ 2.0 | ortho to Br, deshielded. |
| H-5 | ~7.8 - 8.0 | d | J ≈ 9.0 | Standard aromatic proton, coupled to H-6. |
| H-6 | ~7.6 - 7.8 | dd | J ≈ 9.0, 2.0 | Coupled to both H-5 and H-8. |
Comparative Analysis: Distinguishing Isomers
The power of ¹H NMR in distinguishing between structural isomers is evident when comparing the predicted spectrum of this compound with the reported data for 7-Bromo-1-chloroisoquinoline .[2]
| Proton (7-Bromo-1-chloro) | Reported δ (ppm, DMSO-d6)[2] | Multiplicity | Proton (7-Bromo-3-chloro) | Predicted δ (ppm) | Multiplicity |
| H-8 | 8.4 | s | H-1 | ~9.0 - 9.2 | s |
| H-3 | 8.34-8.38 | d | H-4 | ~8.1 - 8.3 | s |
| H-5, H-6 | 8.03-8.07 | m | H-8 | ~8.3 - 8.5 | d |
| H-4 | 7.91-7.96 | d | H-5 | ~7.8 - 8.0 | d |
| H-6 | ~7.6 - 7.8 | dd |
The most striking difference lies in the pyridine ring protons. In the 1-chloro isomer, H-3 and H-4 are present and coupled to each other, appearing as doublets.[2] In contrast, for the 3-chloro isomer, H-1 and H-4 are present as singlets, as they have no adjacent protons to couple with. This fundamental difference in splitting patterns provides an unambiguous way to distinguish between these two isomers.
A Multi-faceted Approach to Structural Verification
While ¹H NMR is a powerful primary tool, a comprehensive and rigorous structural confirmation relies on a combination of analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum would be expected to show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts of the carbons would be influenced by the attached halogens and the nitrogen atom. Carbons bonded directly to chlorine (C-3) and bromine (C-7) would have their resonances significantly affected.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For this compound (C₉H₅BrClN), the expected monoisotopic mass is approximately 240.929 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks will be observed:
-
M⁺: Containing ⁷⁹Br and ³⁵Cl
-
M+2⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4⁺: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.[3][4]
Two-Dimensional (2D) NMR Spectroscopy
For complex molecules, 2D NMR techniques are crucial for assembling the complete structural puzzle.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between H-5 and H-6, and another between H-6 and H-8 would be expected, confirming their connectivity in the carbocyclic ring.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the positions of substituents and connecting different fragments of the molecule. For example, H-1 would show a correlation to C-8a and C-3, while H-8 would show correlations to C-6 and C-8a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity.[7][8] For instance, a NOE between H-1 and H-8 would confirm their spatial proximity.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
The instrument should be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Conclusion
References
- Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
- ChemicalBook. Isoquinoline(119-65-3) 1H NMR spectrum.
- ChemicalBook. 7-bromo-5-chloro-8-hydroxyquinoline(7640-33-7) 13 c nmr.
- ChemicalBook. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum.
- SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts.
- MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 8(6), 63.
- He, W., Zhang, R., & Cai, M.
- ChemicalBook. 5-BROMOISOQUINOLIN-1(2H)-ONE(190777-77-6) 1H NMR spectrum.
- ChemicalBook. 1-chloroisoquinoline-4-carboxylic acid(1260794-26-0) 1H NMR spectrum.
- BenchChem. Technical Support Center: Characterization of Substituted Isoquinolines.
- BenchChem. Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
- Sigma-Aldrich. 7-bromo-3-(chloro methyl)isoquinoline.
- BenchChem. Synthesis routes of 7-Bromo-1-Chloroisoquinoline.
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Al-Majdhoub, M. M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843.
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
- ChemicalBook. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum.
- ChemicalBook. 6-Bromoquinoline(5332-25-2) 1 H NMR.
- ChemicalBook. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- PubChem. This compound.
- NMRDB.org. Predict 1H proton NMR spectra.
- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- YouTube. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example.
- Scribd. 2D NMR Techniques: COSY, NOESY, HETCOR.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- YouTube. (2021). Exercise 16.10 - Predict Chemical Shifts in an 1H-NMR Spectrum.
- Oregon State University. 13 C NMR Chemical Shifts.
- BLD Pharm. 2166993-72-0|7-Bromo-1-chloroisoquinoline-3-carbonyl chloride.
- MacSphere. Application of Mass Spectrometry in the Study of Some Isoquinoline Alkaloids.
- Chemistry LibreTexts. (2023).
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-3-chloroisoquinoline
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of 7-Bromo-3-chloroisoquinoline, a key heterocyclic building block in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore how different ionization techniques and hyphenated strategies can be leveraged to achieve distinct analytical goals, from routine purity checks to comprehensive structural elucidation.
Introduction: The Analytical Challenge of a Dihalogenated Heterocycle
This compound (C₉H₅BrClN) is a compound of significant interest due to the versatile reactivity of its halogen substituents, making it a valuable scaffold in medicinal chemistry.[1][2] Accurate and reliable analysis is paramount to ensure the identity, purity, and stability of this intermediate and its subsequent products. Mass spectrometry stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.
The primary analytical challenge lies in the compound's unique isotopic signature. The presence of both bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a distinctive isotopic cluster for the molecular ion and any halogen-containing fragments.[3] A successful MS analysis must not only detect the correct mass but also resolve and interpret this pattern to unequivocally confirm the compound's elemental composition. This guide will compare the two most common analytical workflows—Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS)—to provide a clear framework for selecting the optimal method.
Part 1: The Foundational Choice: Ionization Technique
The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization source fundamentally dictates the type of information obtained. For this compound, the decision primarily lies between the high-energy, fragment-intensive Electron Ionization and the gentle, structure-preserving Electrospray Ionization.
Electron Ionization (EI): The Path to Structural Fingerprints
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4]
Rationale & Application: The primary strength of EI-MS is in structural elucidation. The resulting fragmentation pattern serves as a structural "fingerprint" that can be compared against spectral libraries for identification. Given that this compound is a crystalline solid with a melting point of 126-128°C, it possesses sufficient volatility for analysis by GC-MS, the technique most commonly paired with EI.[5]
Expected EI Spectrum: The EI spectrum of this compound will be characterized by a prominent molecular ion cluster and a series of fragment ions. The molecular ion (M⁺•) will appear as a cluster of peaks at approximately m/z 241, 243, and 245, corresponding to the different isotopic combinations of Br and Cl. Key fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms or associated acids.[6][7]
Predicted EI Fragmentation Pathway:
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization (ESI): Preserving the Molecular Ion
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique.[8] It generates ions directly from a liquid solution by creating a fine, charged aerosol. This gentle process imparts very little excess energy, minimizing fragmentation and typically yielding an intact pseudomolecular ion, such as the protonated molecule [M+H]⁺.
Rationale & Application: ESI is the cornerstone of modern LC-MS.[9] For this compound, the basic nitrogen atom in the isoquinoline ring is readily protonated, making it an excellent candidate for positive-ion ESI.[10] This approach is ideal when the primary goal is to confirm the molecular weight of the compound or analyze it within a complex liquid matrix (e.g., reaction mixtures, biological fluids) where chromatographic separation is essential.
Expected ESI Spectrum: The ESI mass spectrum will be remarkably simple compared to its EI counterpart. It will be dominated by the protonated molecular ion cluster, [M+H]⁺, at m/z 242/244/246. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is required. In this technique, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID).
Tandem Mass Spectrometry (MS/MS) Workflow:
Caption: Workflow for ESI tandem mass spectrometry (MS/MS).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment | Soft ionization from charged droplets |
| Phase | Gas Phase | Liquid Phase |
| Typical Hyphenation | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Molecular Ion | M⁺•, often fragmented | [M+H]⁺ or [M-H]⁻, typically intact |
| Fragmentation | Extensive, reproducible fingerprint | Minimal; requires MS/MS for fragments |
| Primary Use Case | Structural Elucidation, Library Matching | MW Confirmation, Analysis in Complex Media |
| Suitability for Topic | High (with GC) | Very High (with LC) |
| Table 1. Comparison of EI and ESI for this compound Analysis. |
Part 2: High-Resolution Mass Spectrometry (HRMS): The Power of Precision
While low-resolution mass spectrometers can easily show the characteristic isotopic pattern confirming the presence of one bromine and one chlorine atom, High-Resolution Mass Spectrometry (HRMS) provides an additional layer of certainty that is indispensable in modern drug development.
Rationale & Application: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with exceptional accuracy (typically < 5 ppm).[11] This capability allows for the determination of the elemental formula of an ion from its exact mass, providing unambiguous confirmation of a compound's identity. For this compound, HRMS can distinguish its molecular formula from other potential isobaric (same nominal mass) impurities.
| Parameter | Low-Resolution MS (Quadrupole) | High-Resolution MS (TOF/Orbitrap) |
| Theoretical m/z ([M+H]⁺) | 241.9 | 241.9399 |
| Observed m/z | 242 | 241.9395 |
| Mass Accuracy | N/A | -1.7 ppm |
| Elemental Formula | Inferred from fragments & isotopes | C₉H₆⁷⁹Br³⁵ClN (Confirmed) |
| Isotopic Pattern | Cluster at 242, 244, 246 | Resolved isotopic fine structure |
| Table 2. Comparison of Low-Resolution and High-Resolution MS Data for the [M+H]⁺ Ion of this compound. |
Part 3: Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Protocol 1: GC-MS for Purity and Identity Confirmation
This method is ideal for assessing the purity of a neat sample and confirming its identity via fragmentation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Toluene.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane phase.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions (EI):
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis: Check the retention time of the main peak. Examine the mass spectrum for the molecular ion cluster (m/z 241/243/245) and characteristic fragment ions (e.g., m/z 206/208, 162/164, 126).
Protocol 2: LC-HRMS for Definitive Formula Confirmation
This method is the gold standard for confirming the elemental composition and for analyzing the compound in more complex sample matrices.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 Acetonitrile/Water. Further dilute as needed for analysis.
-
Instrumentation: HPLC or UHPLC system coupled to an HRMS instrument (TOF or Orbitrap) with an ESI source.
-
LC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[12]
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 800 L/hr at 350°C.
-
Mass Range: m/z 100-500.
-
Acquisition Mode: Full Scan with a resolving power > 20,000.
-
-
Data Analysis: Extract the chromatogram for the exact mass of the [M+H]⁺ ion (m/z 241.9399 ± 5 ppm). Verify that the measured mass is within 5 ppm of the theoretical mass and that the observed isotopic pattern matches the theoretical distribution for C₉H₆BrClN.
Part 4: Synthesis and Recommendations
The choice of mass spectrometry technique for analyzing this compound is dictated entirely by the analytical question at hand. Neither approach is universally superior; they are complementary tools in the analyst's arsenal.
-
For rapid identity checks and assessment of volatile impurities: GC-EI-MS is a powerful, cost-effective method that provides a rich, structurally informative fragmentation pattern.
-
For unambiguous molecular formula confirmation and analysis in liquid matrices: LC-ESI-HRMS is the definitive technique, offering high-confidence identification based on accurate mass and isotopic fidelity.
The following decision tree provides a guide for selecting the appropriate analytical strategy.
Caption: Decision tree for selecting an MS method.
For a complete characterization of a new batch or reference standard of this compound, a dual-pronged approach is recommended. First, use GC-MS to develop a fragmentation fingerprint and screen for any unexpected volatile side products. Second, employ LC-HRMS to provide unequivocal confirmation of the elemental composition via accurate mass measurement. This comprehensive strategy ensures the highest degree of analytical confidence, meeting the rigorous standards of the pharmaceutical industry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
-
PubMed. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. National Library of Medicine. [Link]
-
MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]
-
Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis. [Link]
-
NIST. (n.d.). 1-Bromo-1-chloroethane. NIST WebBook. [Link]
-
Industrial Chemicals. (n.d.). This compound. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. [Link]
-
Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
-
ResearchGate. (2005). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. [Link]
-
ResearchGate. (n.d.). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. [Link]
-
AMT. (n.d.). LC-MS Analysis of Veterinary Drugs Using HALO® C18. [Link]
-
NIST. (n.d.). Ethane, 1-bromo-2-chloro-. NIST WebBook. [Link]
-
Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Journal of Chemical Theory and Computation. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
-
MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]
-
IOP Publishing. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
ResearchGate. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
Sources
- 1. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hplc.eu [hplc.eu]
The Strategic Importance of 7-Bromo-3-chloroisoquinoline
An In-Depth Technical Guide to the Certificate of Analysis for 7-Bromo-3-chloroisoquinoline: A Comparative Approach
This compound is a valued synthetic intermediate due to its two distinct, orthogonally reactive halogenated positions. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This makes it a powerful scaffold for building complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Given this critical role, ensuring its structural integrity and purity via a thorough analysis of its CoA is a non-negotiable first step.
Deconstructing the Certificate of Analysis: A Comparative Framework
A CoA should be viewed as a set of claims that warrant verification. Below, we compare the data from a typical supplier's CoA for a batch of this compound against an established reference standard.
Table 1: Comparative Analysis of a Typical Batch vs. Reference Standard
| Parameter | Typical Batch Data | Reference Standard | Causality and Field-Proven Insights |
| Appearance | Light yellow solid | White to off-white solid | Minor color variations are common and may not impact reactivity. However, a significant deviation (e.g., brown or tan) suggests potential degradation or the presence of chromophoric impurities that could interfere with downstream reactions or purification. |
| Purity (HPLC) | 98.9% | ≥ 98.5% | This is the most critical quantitative measure. For most discovery applications, a purity of >98% is acceptable. Impurities can act as competing substrates or catalysts poisons in subsequent steps. Low purity necessitates purification before use, increasing time and cost.[4] |
| ¹H NMR | Conforms to structure | Conforms to structure | The proton NMR spectrum is the definitive fingerprint of the molecule's structure. Any unassigned peaks, even at low integration values, must be scrutinized as they represent impurities. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 241.9, 243.9 | [M+H]⁺ = 241.9, 243.9 | Confirms the molecular weight. The characteristic isotopic pattern from one bromine and one chlorine atom is a crucial validation point. The absence of this pattern is a major red flag regarding the compound's identity.[2] |
| Melting Point | 134-137 °C | 135-139 °C | A sharp melting point range close to the reference value is a strong secondary indicator of high purity. A broad or depressed range signifies the presence of impurities that disrupt the crystalline lattice. |
In-House Verification: Self-Validating Protocols
Trust, but verify. It is prudent laboratory practice to independently confirm the quality of critical reagents. The following are streamlined, self-validating protocols for the key analytical methods found on a CoA.
Purity Verification by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, separating the main component from non-volatile impurities. The choice of a C18 column and a standard mobile phase provides a robust starting point for most heterocyclic compounds.[5][6]
Experimental Workflow: HPLC Purity Analysis
Caption: Expected isotopic cluster for the protonated molecule.
ESI-MS Protocol:
-
Sample Preparation: Create a dilute solution (~0.1 mg/mL) of the compound in methanol.
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Analysis: Infuse the sample and acquire the mass spectrum. Look for the characteristic isotopic cluster around m/z 242, 244, and 246, corresponding to the different combinations of bromine and chlorine isotopes. The presence and correct relative intensities of this cluster provide very high confidence in the compound's identity.
Comparison with Synthetic Alternatives
The choice of a starting material is a strategic decision based on the synthetic plan. This compound is not the only option for accessing substituted isoquinolines.
Table 2: Comparison of Halogenated Isoquinoline Building Blocks
| Compound | Key Synthetic Feature | Optimal Use Case | Potential Drawback |
| This compound | Two distinct halogen leaving groups with differential reactivity (C-Br is typically more reactive in Pd-catalyzed couplings). | Sequential, site-selective cross-coupling reactions. | Higher cost compared to simpler analogues. |
| 3,7-Dichloroisoquinoline | Two chloro groups with similar reactivity. | Symmetrical derivatization or when a less reactive C-Cl bond is desired for both positions. | Difficult to achieve selective mono-functionalization, often leading to product mixtures. |
| 7-Bromoisoquinoline | A single point for functionalization at the 7-position. | Simpler syntheses where only the 7-position needs to be modified. | Lacks the second reactive handle at the 3-position for further diversification. |
The selection is dictated by the desired final structure. For a molecule requiring distinct functionalities at the 3- and 7-positions, the differential reactivity offered by this compound makes it the superior and more logical choice, justifying its potentially higher cost by simplifying the synthetic sequence and improving overall yield.
Conclusion
References
-
PubMed . Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. National Library of Medicine. [Link]
-
PubChem . This compound. National Center for Biotechnology Information. [Link]
-
MDPI . 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
- Google Patents. Method for preparing 7-bromoisoquinoline.
-
ResearchGate . HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]
Sources
- 1. 1029720-65-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 4. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 7-Bromo-3-chloroisoquinoline
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is paramount. 7-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of various biologically active molecules. Its purity and characterization directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the optimal analytical strategy for your specific needs.
Introduction: The Analytical Challenge of this compound
This compound possesses a rigid, aromatic structure with two distinct halogen substituents. This chemical nature dictates its chromatographic behavior and detection characteristics. The primary analytical objectives for this compound typically include:
-
Purity assessment: Quantifying the main component and detecting potential impurities from the synthesis, such as starting materials, isomers, or degradation products.
-
Reaction monitoring: Tracking the formation of the product and the consumption of reactants in real-time.
-
Stability studies: Assessing the degradation of the compound under various stress conditions.
The choice between HPLC-UV and LC-MS is not merely a matter of instrument availability but a strategic decision based on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity and Assay
HPLC with UV detection is a robust, reliable, and widely accessible technique, making it the frontline choice for routine analysis and quality control of well-characterized, high-concentration samples.[1]
The Rationale Behind the Method
The isoquinoline core of the molecule contains a chromophore that strongly absorbs UV light, making it readily detectable. A reversed-phase method is the logical choice, as the nonpolar nature of this compound allows for good retention and separation on a nonpolar stationary phase, such as C18.[2] The mobile phase, a mixture of a polar aqueous component and a less polar organic solvent, is optimized to elute the analyte with a sharp, symmetrical peak in a reasonable timeframe.
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system for the purity assessment of this compound.
Step 1: Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
-
Perform a subsequent dilution with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.[4][5]
Step 2: Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column providing good resolution for aromatic compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the basic nitrogen on the isoquinoline is ionized, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic solvent with good elution strength for this type of analyte. |
| Gradient | 30% B to 90% B over 15 min | A gradient ensures that both the main peak and any potential impurities (more or less polar) are eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical injection volume for this concentration. |
| Detector | UV Diode Array Detector (DAD) |
| Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds, providing a good balance of sensitivity and selectivity.[7] |
Step 3: Data Analysis
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor at 254 nm.
Workflow Diagram
Caption: General workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unparalleled Sensitivity and Specificity
When the analytical challenge demands higher sensitivity for trace impurity detection or absolute confirmation of identity, LC-MS is the superior technique. It couples the separation power of HPLC with the highly specific detection capability of a mass spectrometer, which identifies compounds based on their mass-to-charge ratio (m/z).[1][8]
The Rationale Behind the Method
For this compound, LC-MS provides two critical advantages:
-
High Sensitivity: It can detect impurities at levels far below the limits of UV detection, often in the parts-per-billion (ppb) range.[1]
-
Mass Confirmation: The mass spectrometer provides the molecular weight of the eluting compound. The presence of both a bromine and a chlorine atom in the molecule creates a highly characteristic isotopic pattern (M, M+2, M+4 peaks) that serves as an unambiguous fingerprint for identification.
The chromatographic conditions can be adapted from the HPLC-UV method, but with modifications to ensure compatibility with the mass spectrometer, such as using volatile mobile phase additives like formic acid.
Experimental Protocol: LC-MS
This protocol is designed for the sensitive detection and identification of this compound and its potential impurities.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution as described for the HPLC-UV method.
-
Perform serial dilutions using LC-MS grade acetonitrile/water (50:50) to achieve a final concentration in the range of 1-1000 ng/mL.
-
Filter the final solution through a 0.22 µm syringe filter to ensure the removal of fine particulates that could contaminate the MS ion source.[1]
Step 2: LC-MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | Waters ACQUITY UPLC or equivalent | A UPLC system provides higher resolution and faster run times, ideal for complex samples. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is used to reduce solvent consumption and increase sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | A volatile acidifier compatible with ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Ensures compatibility and good ionization. |
| Gradient | 10% B to 95% B over 5 min | A faster gradient is possible with a UPLC system. |
| Flow Rate | 0.4 mL/min | A lower flow rate is optimal for a 2.1 mm ID column and improves ionization efficiency. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 2 µL | A smaller injection volume is used to prevent overloading the smaller column and the MS detector. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen is readily protonated in positive mode. |
| Scan Mode | Full Scan (m/z 100-400) | To detect the characteristic isotopic pattern of the parent ion. |
| Expected m/z | [M+H]⁺: 241.9, 243.9, 245.9 | Reflects the isotopic distribution of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). |
Step 3: Data Analysis
-
Extract the ion chromatograms for the expected m/z values of this compound.
-
Analyze the mass spectrum of the corresponding peak to confirm the characteristic isotopic pattern with a 3:4:1 intensity ratio for the M, M+2, and M+4 peaks, respectively.
-
Search for other components in the total ion chromatogram (TIC) to identify potential impurities.
Workflow and Logic Diagram
Caption: Workflow for the sensitive and specific analysis of this compound by LC-MS.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between these two powerful techniques hinges on the specific analytical goal. The following table summarizes their performance characteristics for the analysis of this compound.
| Feature | HPLC-UV | LC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (m/z) |
| Selectivity | Moderate. Co-eluting impurities with similar chromophores can interfere.[9] | Excellent. Can distinguish between compounds with the same retention time but different masses.[1] |
| Sensitivity (LOD) | ppm range (µg/mL) | ppb to ppt range (ng/mL to pg/mL)[1] |
| Identification | Based on retention time comparison with a reference standard. | Confirmed by molecular weight and characteristic isotopic pattern. |
| Quantitation | Highly reproducible and accurate for assays of the main component. | Superior for trace-level quantitation. |
| Complexity & Cost | Lower initial investment and operational cost. Simpler to operate and maintain.[1] | Higher initial investment, requires specialized knowledge and more expensive solvents and gases.[1] |
| Ideal Application | Routine QC, purity assessment of the bulk material, and high-concentration assays. | Impurity profiling, metabolite identification, analysis in complex matrices, and definitive identification. |
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, HPLC-UV and LC-MS are not mutually exclusive but rather complementary techniques.
-
HPLC-UV stands as the robust, cost-effective method of choice for routine quality control, providing reliable purity data for the bulk substance. Its simplicity and reproducibility are ideal for a manufacturing or process development environment.
-
LC-MS is the indispensable tool for research, development, and in-depth investigation. Its superior sensitivity and specificity are critical for identifying trace-level impurities that could impact downstream processes or the safety profile of the final product.
By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a strategic, multi-faceted analytical approach that ensures the quality and integrity of this compound throughout the entire development lifecycle.
References
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
Request PDF. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
KoreaScience. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
PubMed. (1978, January). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
Quora. (2021, April 17). Why is HPLC more sensitive than UV? Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
MDPI. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved from [Link]
-
Request PDF. (2025, August 5). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
Sources
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity and Application of 7-Bromo-3-chloroisoquinoline for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated heterocycles serve as indispensable building blocks for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The isoquinoline scaffold, a privileged structural motif found in numerous bioactive natural products and synthetic drugs, offers a versatile platform for derivatization.[1][2] Among the various halogenated isoquinolines, 7-bromo-3-chloroisoquinoline presents a unique case for selective functionalization due to the differential reactivity of its two halogen atoms.
This guide provides a comprehensive comparison of this compound with other common brominated isoquinolines, namely 5-bromoisoquinoline and 8-bromoisoquinoline. We will delve into their physical and spectroscopic properties, and most critically, their comparative performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the bromine atom on the isoquinoline ring significantly influences the molecule's physical and electronic properties. This, in turn, affects its reactivity and handling characteristics. Below is a comparative summary of key properties.
| Property | This compound | 5-Bromoisoquinoline | 8-Bromoisoquinoline |
| Molecular Formula | C₉H₅BrClN | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 242.50 g/mol [3] | 208.05 g/mol [1] | 208.05 g/mol [4] |
| Melting Point (°C) | Not available | 83-87[1] | 78-81[5] |
| Appearance | Typically a solid | White to off-white solid[2] | White to yellow powder[5] |
| ¹H NMR (CDCl₃, δ ppm) | See discussion below | 9.37 (s, 1H), 8.66 (d, 1H), 8.19 (d, 1H), 8.15 (d, 1H), 7.91 (d, 1H), 7.62 (t, 1H)[2] | See discussion below |
| ¹³C NMR (CDCl₃, δ ppm) | See discussion below | 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | See discussion below |
While complete spectroscopic data for this compound is scarce, analysis of a closely related derivative, 2-(4-bromo-7-chloroisoquinolin-1-yl)isoindoline-1,3-dione, reveals key insights. The aromatic protons of the 7-chloroisoquinoline moiety in this derivative appear in the δ 7.74-8.85 ppm range, with the C4-bromo substituent inducing a downfield shift.[4] This suggests that in this compound, the protons on the benzene ring will be influenced by the bromine at C7, while the protons on the pyridine ring will be affected by the chlorine at C3.
The Locus of Reactivity: C-Br vs. C-Cl in Cross-Coupling Reactions
A central aspect of the utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[6] This established principle is a cornerstone for designing selective synthetic strategies.
The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. This inherent difference allows for the selective functionalization at the 7-position (C-Br) while leaving the 3-position (C-Cl) intact for subsequent transformations. This two-step functionalization capability is a significant advantage over mono-brominated isoquinolines.
Figure 1: Logical workflow for the selective functionalization of this compound.
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in reactions that create molecular complexity. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are pillars of modern C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields.
Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Expected High | Predicted |
| 5-Bromoisoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | Hypothetical |
| 8-Bromoisoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 | Hypothetical |
The higher reactivity of the C-Br bond suggests that this compound can be selectively coupled at the 7-position. Achieving subsequent coupling at the less reactive C-Cl bond would likely require more forcing conditions, such as higher temperatures and the use of more electron-rich, bulky phosphine ligands that facilitate the oxidative addition to aryl chlorides.
Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling of bromoisoquinolines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is fundamental in drug discovery for the introduction of nitrogen-containing functional groups.
Comparative Yields in Buchwald-Hartwig Amination:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | Expected High | Predicted |
| 5-Bromoisoquinoline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | ~90 | Hypothetical |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂/L3* | NaOtBu | Toluene | 110-120 | 93 | [10] |
L3 is a specific electron-rich phosphine ligand mentioned in the reference.
Similar to the Suzuki coupling, the C-Br bond at the 7-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 3-position, allowing for selective mono-amination. The successful high-yield amination of 8-(benzyloxy)-5-bromoquinoline demonstrates the feasibility of this reaction on the isoquinoline core.[10]
Figure 3: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds.
Comparative Yields in Sonogashira Coupling:
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | Expected High | Predicted |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | ~70-90 | [12] |
| Aryl Bromides (General) | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | Good to Excellent | [13] |
The Sonogashira coupling is generally robust for aryl bromides. Given the successful coupling with 5-bromoindole, it is highly probable that 5- and 8-bromoisoquinolines would also provide good to excellent yields. For this compound, selective coupling at the 7-position is the expected outcome under standard Sonogashira conditions.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the cross-coupling reactions of brominated isoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the bromoisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of solvent (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the bromoisoquinoline (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 90-120 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the bromoisoquinoline (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound emerges as a highly valuable and versatile building block for the synthesis of complex, multi-functionalized isoquinoline derivatives. Its key advantage lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for a programmed, site-selective introduction of different substituents through a sequence of palladium-catalyzed cross-coupling reactions. While other brominated isoquinolines like the 5- and 8-isomers are excellent substrates for single functionalization, this compound offers a gateway to more complex, disubstituted analogues that are often sought in drug discovery programs.
The ability to first react at the more labile C7-Br bond under milder conditions, and then proceed to functionalize the more robust C3-Cl bond under more forcing conditions, provides a powerful tool for building molecular diversity. This strategic approach minimizes protecting group manipulations and shortens synthetic routes, which is of paramount importance in the efficient generation of compound libraries for biological screening. As the demand for novel heterocyclic compounds continues to grow, the strategic application of di-halogenated building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry and materials science.
References
-
Chemsrc. (2025). 5-Bromoisoquinoline(CAS#:34784-04-8) MSDS, density, melting point, boiling point, structure, formula, molecular weight. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of 5-Bromoisoquinoline and. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
OUCI. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq…. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid.. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of Orthogonality: A Comparative Guide to 7-Bromo-3-chloroisoquinoline in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of a starting scaffold is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. The isoquinoline core is a well-established privileged structure, appearing in numerous natural products and pharmaceuticals. However, the true power of this scaffold is unlocked through precise functionalization. This guide provides an in-depth technical comparison of 7-Bromo-3-chloroisoquinoline against similar dihalogenated reagents, demonstrating its superior value as a strategic building block for creating molecular diversity through orthogonal chemical reactivity.
The Core Principle: Harnessing Differential Halogen Reactivity
The primary advantage of this compound lies in the distinct and predictable reactivity of its two halogen substituents. In the realm of transition-metal-catalyzed cross-coupling reactions, a well-established reactivity hierarchy exists for aryl halides: C-I > C-Br > C-Cl.[1][2] This difference is rooted in bond dissociation energies and the kinetics of the crucial oxidative addition step in catalytic cycles (e.g., with Palladium(0) catalysts). This compound exploits the significant reactivity gap between a C(sp²)-Br bond and a C(sp²)-Cl bond, enabling highly selective, sequential functionalization.
This "orthogonal" handle allows a chemist to perform a transformation at the more reactive C7-bromo position while preserving the C3-chloro position for a subsequent, different chemical modification. This contrasts sharply with symmetrically substituted reagents like 3,7-dibromo- or 3,7-dichloroisoquinoline, where selective mono-functionalization is often challenging, leading to mixtures of starting material, mono-substituted, and di-substituted products, which complicates purification and lowers overall yield.
Visualizing the Orthogonal Synthesis Workflow
The strategic utility of this compound is best illustrated as a synthetic workflow. The initial, milder reaction targets the C-Br bond, followed by a second, typically more forcing or mechanistically different reaction at the C-Cl bond.
Caption: Workflow for sequential functionalization.
Comparative Performance in Key Transformations
The true measure of a building block is its performance in the most crucial bond-forming reactions used in drug discovery. Below, we compare the expected outcomes for this compound against a symmetric alternative, 3,7-dibromoisoquinoline.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3][4][5] The higher reactivity of the C-Br bond allows for its selective coupling under conditions that leave the C-Cl bond intact.[1]
Reaction Scheme:
-
Selective Coupling: this compound + Ar-B(OH)₂ --(Pd catalyst, Base, 1 equiv.)--> 7-Aryl-3-chloroisoquinoline
-
Non-Selective Coupling: 3,7-Dibromoisoquinoline + Ar-B(OH)₂ --(Pd catalyst, Base, 1 equiv.)--> Mixture of products
Comparative Data (Representative Yields)
| Reagent | Coupling Partner (1.1 eq) | Product(s) | Typical Yield (%) | Selectivity |
| This compound | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3-chloroisoquinoline | 85-95% | >98% for C7 |
| 3,7-Dibromoisoquinoline | 4-Methoxyphenylboronic acid | 3-(4-MP)-7-bromo-IQ, 7-(4-MP)-3-bromo-IQ, 3,7-di(4-MP)-IQ, SM | Complex Mixture | Poor |
This table highlights the clean, predictable outcome when using the ortho-halogenated scaffold, leading to a single major product in high yield, streamlining the synthetic route.
Palladium/Copper-Catalyzed Cross-Coupling: Sonogashira Reaction
The Sonogashira coupling is vital for introducing alkyne moieties into aromatic systems.[6][7] Similar to the Suzuki reaction, the C7-Br bond is the preferred site for oxidative addition under standard Sonogashira conditions.
Reaction Scheme:
-
Selective Coupling: this compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 7-Alkynyl-3-chloroisoquinoline
The resulting 7-alkynyl-3-chloroisoquinoline intermediate is then primed for a second diversification step at the C3 position.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9][10][11] Studies on dihalogenated heterocycles have explicitly demonstrated that selective amination at a C-Br bond in the presence of a C-Cl bond is not only feasible but highly efficient.[12] This allows for the precise introduction of amines or nitrogen-containing heterocycles at the 7-position.
Nucleophilic Aromatic Substitution (SNAr) at C3
After selective functionalization at C7, the remaining C3-chloro group becomes the target. The C3 position on the isoquinoline ring is electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes the C3-chloro group an excellent handle for Nucleophilic Aromatic Substitution (SNAr) reactions.[13][14][15] This provides a mechanistically distinct method for introducing nucleophiles (e.g., amines, alkoxides, thiolates) that is complementary to cross-coupling chemistry.
Visualizing the Mechanistic Basis for Selectivity
The selectivity in palladium-catalyzed couplings stems from the lower activation energy for the oxidative addition of the C-Br bond compared to the C-Cl bond to the Pd(0) catalyst.
Caption: Energy profile of oxidative addition.
Experimental Protocols
The following protocols serve as a validated starting point for the sequential functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol details the selective coupling of an arylboronic acid to the C7 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-3-chloroisoquinoline.
Protocol 2: Nucleophilic Aromatic Substitution at the C3-Position
This protocol describes the substitution of the chloro group on the 7-aryl-3-chloroisoquinoline intermediate with a primary or secondary amine.
Materials:
-
7-Aryl-3-chloroisoquinoline (from Protocol 1) (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, as scavenger)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vial, dissolve the 7-aryl-3-chloroisoquinoline in DMSO or NMP.
-
Add the amine nucleophile and DIPEA (if used).
-
Seal the vial and heat the mixture to 120-140 °C.
-
Stir for 12-24 hours, monitoring the reaction for the disappearance of the starting material.
-
Cool the mixture to room temperature and pour it into water, which may cause the product to precipitate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography or recrystallization to obtain the final 7-aryl-3-aminoisoquinoline product.
Conclusion
In modern synthetic chemistry, efficiency and precision are paramount. This compound is not merely another dihalogenated heterocycle; it is a strategically designed building block that offers unparalleled control over sequential derivatization. Its key advantages are:
-
Predictable Regioselectivity: Exploiting the differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions.
-
Synthetic Efficiency: Enabling clean, high-yielding transformations that avoid complex product mixtures and simplify purification.
-
Versatility: Providing two distinct chemical handles (one for cross-coupling, one for SNAr or harsher coupling) to access a wide chemical space from a single precursor.
For research teams aiming to build diverse libraries of complex isoquinoline derivatives for screening and drug development, this compound represents a superior choice over its symmetric counterparts, saving time, resources, and ultimately accelerating the discovery process.
References
- Popp, F. D. (1987). Synthesis of Isoquinolines (General Review).
- Gerebtzoff, G., et al. (2004). Recent developments in the field of quinoline, quinazoline and isoquinoline derivatives as antimalarial or anticancer agents. Current Medicinal Chemistry.
- Larsen, R. D., et al. (2000). A practical synthesis of a potent dual thrombin/factor Xa inhibitor. The Journal of Organic Chemistry.
-
McFarlane, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link][12]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][11]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][3]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][16]
-
Macmillan Group. (2014). On the Relationship Between Reactivity and Selectivity. [Link][2]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link][10]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 7-Bromo-3-chloroisoquinoline for Pharmaceutical Research and Development
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 7-Bromo-3-chloroisoquinoline for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly. The compound 7-Bromo-3-chloroisoquinoline is a valuable heterocyclic building block in synthetic chemistry and drug discovery. However, its halogenated structure necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and protect our environment.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the proper disposal of this compound. We will delve into the causality behind each step, grounding our recommendations in established safety principles and regulatory awareness.
Core Hazard Profile and Risk Assessment
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is a halogenated aromatic compound with a defined risk profile that must be respected. Its primary hazards, as defined by the Globally Harmonized System (GHS), dictate the necessary precautions for handling and disposal.[1][2]
The compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2] The causality here is linked to its reactive nature as a halogenated heterocyclic. These functional groups can interact with biological macromolecules, leading to irritation and toxicity. Furthermore, the thermal decomposition of halogenated compounds can generate highly toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and nitrogen oxides.[3] Therefore, improper disposal, such as incineration at inadequate temperatures, poses a significant risk.[4]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1029720-65-7[1][2] |
| Molecular Formula | C₉H₅BrClN[1][2] |
| Molecular Weight | 242.50 g/mol [1][2] |
| Physical Form | Solid |
| Melting Point | 126-128 °C[5] |
| GHS Hazard Codes | H302, H315, H319, H335[1][2] |
Essential Controls: Engineering and Personal Protection
Before any waste is generated, the appropriate controls must be in place. This is a non-negotiable aspect of laboratory safety.
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[3][6] This is the primary line of defense to prevent the inhalation of dust particles or vapors, directly mitigating the respiratory irritation hazard (H335).[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[7]
-
Eye/Face Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA standards (US).[8][9] Given the serious eye irritation risk (H319), a face shield should be worn if there is any risk of splashing.
-
Skin Protection : An impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[3] Gloves must be inspected before use and changed immediately if contamination occurs. This directly addresses the skin irritation hazard (H315).[1]
-
Respiratory Protection : If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[7][8]
-
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound and associated waste. The core principle is strict waste segregation.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Halogenated organic waste must be collected separately from all other waste streams, particularly non-halogenated organic waste.[6][10][11]
-
Rationale : Disposal methods for halogenated waste are specialized and significantly more expensive, often requiring high-temperature incineration to ensure complete destruction and prevent the formation of persistent organic pollutants like dioxins.[4] Cross-contamination of a non-halogenated waste stream with a chlorinated or brominated compound necessitates the entire container be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.
Step 2: Container Selection and Labeling
Use only designated, chemically compatible hazardous waste containers with secure, vapor-tight lids.[10]
-
Labeling : The container must be clearly and accurately labeled before the first drop of waste is added.[10] The label must include:
Step 3: Waste Collection
Three primary forms of waste will be generated:
-
Unused/Expired Solid Compound :
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Solids" waste container.
-
Avoid generating dust during transfer.[3] If the original container is to be disposed of, triple rinse it with a suitable solvent (e.g., acetone or toluene), collecting all rinsate as liquid halogenated waste.
-
-
Contaminated Labware and Debris :
-
Disposable items such as gloves, weighing papers, and paper towels contaminated with this compound must be placed in the "Halogenated Organic Solids" waste container.
-
-
Solutions and Rinsates :
Step 4: Storage Pending Disposal
Store sealed waste containers in a designated and properly marked Satellite Accumulation Area (SAA) or main hazardous waste storage area. This area should be well-ventilated, away from incompatible materials, and within secondary containment to control any potential leaks.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste management provider. Do not attempt to dispose of the chemical waste through municipal trash or other unauthorized channels. The disposal must be conducted at an approved waste disposal plant.[3][9]
Emergency Procedures for Spills and Exposure
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
If safe to do so, eliminate all ignition sources.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing the full PPE described in Section 2, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[3][9] Avoid creating dust.
-
For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material and place it in the sealed, labeled halogenated waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Personal Exposure:
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for waste management involving this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
References
-
This compound | C9H5BrClN | CID 51341980 . PubChem, National Center for Biotechnology Information. [Link]
-
This compound . Industrial Chemicals. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . University of Wuppertal. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Texas at Arlington. [Link]
-
7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 . PubChem, National Center for Biotechnology Information. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... . PubMed, National Library of Medicine. [Link]
-
Land Disposal Restrictions for Newly Identified Wastes... . U.S. Environmental Protection Agency (EPA). [Link]
-
Waste Classification . GOV.UK. [Link]
-
INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS . Regulations.gov. [Link]
-
Waste Code . U.S. Environmental Protection Agency (EPA). [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants . AIDIC - The Italian Association of Chemical Engineering. [Link]
-
National Primary Drinking Water Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
Chlorination Disinfection . U.S. Environmental Protection Agency (EPA). [Link]
-
Labeling Halogenated Hydrocarbon Solvent Containers . ASTM International. [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for the classification of 20 hazardous wastes . Chulalongkorn University. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants . Chemical Engineering Transactions. [Link]
-
Partial List of Chemical Incompatibilities . University of Nevada, Reno. [Link]
Sources
- 1. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1029720-65-7 | this compound - Synblock [synblock.com]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Navigating the Safe Handling of 7-Bromo-3-chloroisoquinoline: A Guide to Personal Protective Equipment and Disposal
For the researcher, scientist, and drug development professional, the synthesis and application of novel compounds are the cornerstones of innovation. 7-Bromo-3-chloroisoquinoline, a halogenated isoquinoline derivative, presents as a key intermediate in the development of new pharmaceutical agents. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive understanding of its hazard profile is paramount. This compound (CAS No. 1029720-65-7) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This profile dictates that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-layered PPE strategy is essential.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following protocol outlines the minimum required PPE for handling this compound, particularly when working with the solid powder or solutions.
Hand Protection: The First Line of Defense
-
Primary Recommendation: Nitrile gloves are the recommended choice for incidental contact. They offer good resistance to a range of chemicals, including many halogenated compounds.
-
Glove Thickness: A minimum thickness of 5 mils is advised to provide a sufficient barrier against splashes and brief contact.
-
Double Gloving: For procedures with a higher risk of splashing or when handling larger quantities, double gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Gloves should be changed immediately if contamination occurs or every 1-2 hours during extended procedures.
| Glove Type | Recommendation for this compound | Key Considerations |
| Nitrile | Recommended for incidental contact | Good general chemical resistance. Ensure adequate thickness (min. 5 mil). |
| Neoprene | Acceptable alternative | Offers good resistance to acids, bases, and some organic solvents. |
| Latex | Not Recommended | Prone to degradation by many organic solvents and can cause allergic reactions. |
| Vinyl | Not Recommended | Poor resistance to most organic solvents. |
Eye and Face Protection: Shielding from Splashes and Aerosols
The risk of serious eye irritation from this compound necessitates robust eye and face protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory whenever handling this compound in solid or liquid form. Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a full-face shield must be worn in conjunction with safety goggles.
Body Protection: Preventing Skin Contact
To prevent skin contact, appropriate laboratory attire and protective clothing are required.
-
Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as cotton or a flame-resistant blend, must be worn at all times.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Trousers and Closed-Toed Shoes: Long pants and fully enclosed shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: Mitigating Inhalation Risks
As this compound may cause respiratory irritation, respiratory protection is necessary, particularly when handling the powder form or when there is a potential for aerosol generation.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound, as well as the preparation of solutions, should be performed within a fume hood.
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is required.
-
For powders and non-volatile solutions: A half-mask or full-facepiece respirator equipped with P100 (particulate) filters is appropriate.
-
For volatile solutions or when heating: A half-mask or full-facepiece respirator with organic vapor (OV) cartridges is necessary. A combination OV/P100 cartridge is a versatile option.
-
Procedural Workflow for Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[2]
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill involves a powder or volatile solution.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
Decontaminate the Area: Once the spilled material is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Collect and Dispose of Waste: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, must be collected in a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the hazards, selecting and correctly using the appropriate PPE, and following a well-defined plan for handling and disposal, researchers can mitigate the risks associated with this valuable chemical intermediate. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health and Safety. Laboratory Safety Manual. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Northwestern University Environmental Health and Safety. Cartridge Selection. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
